molecular formula C11H12O4 B1618153 (E)-3-(2,6-dimethoxyphenyl)acrylic acid CAS No. 76197-69-8

(E)-3-(2,6-dimethoxyphenyl)acrylic acid

Número de catálogo: B1618153
Número CAS: 76197-69-8
Peso molecular: 208.21 g/mol
Clave InChI: WILLCJDOWRLEMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(E)-3-(2,6-Dimethoxyphenyl)acrylic acid (CAS 76197-69-8 ) is a cinnamic acid derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound features a carboxylic acid functional group conjugated to an acrylic chain and a 2,6-dimethoxyphenyl ring system, a structure that is often employed as a building block in organic synthesis and materials science research. While specific research applications for this exact isomer are not extensively documented in the available literature, related cyanoacrylic acid and cinnamic acid derivatives are well-known for their role in dye-sensitized solar cells (DSSCs), where they act as charge-transfer sensitizers for converting solar light into electricity . Furthermore, carboxylate compounds of this class are important O-donor ligands that can coordinate with various metal ions to form coordination polymers and metal-organic frameworks (MOFs) with unique topological and functional properties . These complexes are studied for their potential applications in catalysis, gas storage, and molecular sensing. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the specific potential applications of this compound in their field.

Propiedades

IUPAC Name

3-(2,6-dimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLCJDOWRLEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353205
Record name 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76197-69-8
Record name 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Decoding the In Vitro Mechanisms of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid: From Pharmacophore Engineering to Rhizosphere Ecology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(E)-3-(2,6-dimethoxyphenyl)acrylic acid—commonly referred to as 2,6-dimethoxycinnamic acid (2,6-DMCA)—is a multifaceted cinnamic acid derivative with highly divergent in vitro mechanisms depending on its chemical state. As a conjugated pharmacophore , it is a critical building block in the synthesis of advanced prodrugs that induce targeted ferroptosis in Triple Negative Breast Cancer (TNBC) cells. As an unconjugated phytochemical , it acts as a secondary plant metabolite in the rhizosphere, modulating the activity of soil microbiota. This whitepaper dissects the dualistic in vitro mechanisms of 2,6-DMCA, providing field-proven methodologies and self-validating protocols for both oncological and ecological applications.

Conjugated Pharmacodynamics: The 2,6-DMCA Moiety in Targeted Oncology

In modern drug development, the parent molecules of many natural products (such as parthenolide derivatives) exhibit potent anti-tumor activity but fail in clinical translation due to poor aqueous solubility and low cellular permeability.

To bypass this bottleneck, researchers utilize 2,6-DMCA as a covalently linked esterification moiety. Through EDCI/DMAP-mediated coupling, 2,6-DMCA is fused to active lactones to create highly soluble prodrugs (e.g., Compound 13)[1].

Mechanism of Action: GPX4 Ubiquitination and Ferroptosis

Once the 2,6-DMCA-conjugated prodrug enters the aqueous intracellular environment of TNBC cells (pH ~7.4), the ester bond undergoes gradual hydrolytic cleavage. This controlled release mechanism liberates the active pharmacophore (DMOCPTL) alongside free 2,6-DMCA[1].

The released active moiety directly binds to Glutathione Peroxidase 4 (GPX4). Rather than acting as a simple competitive inhibitor, the binding event triggers the proteasomal ubiquitination of GPX4 [1]. The subsequent degradation of GPX4 disables the cell's primary lipid peroxide scavenging system, leading to a lethal accumulation of lipid reactive oxygen species (ROS), culminating in ferroptosis and mitochondria-mediated apoptosis[1].

G Prodrug 2,6-DMCA Conjugated Prodrug (High Solubility/Permeability) Cleavage Intracellular Hydrolytic Cleavage (Release of Active Pharmacophore) Prodrug->Cleavage GPX4 Direct GPX4 Protein Binding Cleavage->GPX4 Ubiquitination Proteasomal Ubiquitination GPX4->Ubiquitination Degradation GPX4 Degradation Ubiquitination->Degradation LipidROS Accumulation of Lipid ROS Degradation->LipidROS Ferroptosis Ferroptosis & Apoptosis (TNBC Cells) LipidROS->Ferroptosis

Fig 1: Mechanism of 2,6-DMCA conjugated prodrugs inducing GPX4-mediated ferroptosis.

Unconjugated Phytochemical Dynamics: Rhizosphere Interactions

Beyond synthetic oncology, unconjugated (E)-3-(2,6-dimethoxyphenyl)acrylic acid is naturally synthesized by perennial grasses such as Brachiaria humidicola. It is exuded from the roots into the soil to interact with the local microbiome, a process heavily studied in the context of Biological Nitrification Inhibition (BNI).

Mechanism of Action: Microbial Modulation

In in vitro liquid culture assays utilizing Nitrosomonas europaea, root exudates are tested for their ability to inhibit ammonia monooxygenase (AMO), the enzyme responsible for converting ammonia to nitrite.

Interestingly, while other exudates from the same plant (like vanillin) act as potent AMO inhibitors, isolated fractions of both trans- and cis--2,6-DMCA do not inhibit nitrification. Instead, in vitro data reveals that unconjugated 2,6-DMCA exerts a weak stimulatory effect on N. europaea[2]. This indicates that 2,6-DMCA acts as a localized carbon source or a synergistic signaling molecule in the rhizosphere, rather than a direct enzymatic inhibitor[2].

Quantitative Data Summary

Table 1: Comparative In Vitro BNI Activity of B. humidicola Root Exudates

MetaboliteStructural ClassED50 (µg/mL)In Vitro Effect on N. europaea
VanillinPhenolic Aldehyde~12.5Strong Inhibition
3-epi-brachialactoneFusicoccane Diterpene>20.0Moderate Inhibition
UmbelliferoneCoumarin~100.0Weak Inhibition
(E)-3-(2,6-dimethoxyphenyl)acrylic acid Cinnamic Acid N/A Weak Stimulation

Data synthesized from isolated root exudate fractions evaluated via N. europaea bioassays[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the core in vitro workflows used to validate the mechanisms described above.

Protocol 1: In Vitro GPX4 Ubiquitination Assay (Oncology)

Objective: Validate the targeted proteasomal degradation of GPX4 by 2,6-DMCA-derived prodrugs.

  • Cell Seeding: Plate MDA-MB-231 (TNBC) cells in logarithmic growth phase into 6-well plates at a density of 1 × 10⁵ cells/mL.

  • Compound Dosing: Treat cells with the 2,6-DMCA prodrug at varying concentrations (0.05 µM to 1.0 µM) and incubate for 24 hours at 37°C.

  • Proteasome Inhibition (Critical Causality Step): Add 10 µM MG-132 to the culture media for the final 4 hours. Causality: Without MG-132, ubiquitinated GPX4 is rapidly degraded by the proteasome, resulting in a false-negative signal during immunoblotting. MG-132 halts degradation, trapping the ubiquitinated proteins for detection.

  • Lysis & Immunoprecipitation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer for 30 minutes on ice. Centrifuge to clear debris. Add GPX4 primary antibody (1:100 dilution) to the supernatant for 2 hours on ice, followed by Protein G agarose beads overnight at 4°C on a rotary shaker.

  • Western Blotting: Elute the captured proteins, run on SDS-PAGE, and probe with anti-Ubiquitin and anti-GPX4 antibodies.

  • Self-Validation Checkpoint: Run a parallel "Input Control" (whole cell lysate without immunoprecipitation). This ensures that any reduction in GPX4 signal in the IP lane is due to targeted degradation, not unequal well loading or baseline cytotoxicity.

Workflow Step1 1. Seed TNBC Cells (1x10^5 cells/mL) Step2 2. Dose with 2,6-DMCA Prodrug (24h) Step1->Step2 Step3 3. Add MG-132 (10 µM) Proteasome Inhibitor Step2->Step3 Step4 4. RIPA Lysis & GPX4 Co-IP Step3->Step4 Step5 5. Western Blot (Ubiquitin/GPX4) Step4->Step5

Fig 2: Experimental workflow for validating in vitro GPX4 ubiquitination.

Protocol 2: Nitrosomonas europaea Liquid Culture Bioassay (Ecology)

Objective: Assess the direct impact of unconjugated 2,6-DMCA on ammonia monooxygenase (AMO) activity.

  • Culture Preparation: Cultivate N. europaea (ATCC 19718) in ATCC medium 2265 in the dark at 28°C until the culture reaches an optical density (OD600) of 0.05.

  • Compound Isolation: Isolate (E)-3-(2,6-dimethoxyphenyl)acrylic acid from B. humidicola root exudates using semi-preparative HPLC, confirming structure via HRMS and 1D/2D NMR.

  • Dosing: Transfer 1 mL aliquots of the bacterial culture into 24-well plates. Dose with the isolated 2,6-DMCA at concentrations ranging from 0–40 µg/mL.

  • Incubation & Readout: Incubate for 24 hours. Quantify nitrite (NO₂⁻) production spectrophotometrically at 540 nm using the Griess reagent assay. Causality: Nitrite is the direct downstream product of AMO activity. An increase in nitrite directly correlates to the weak stimulatory effect of 2,6-DMCA.

  • Self-Validation Checkpoint: Include a positive inhibition control well treated with 10 µM allylthiourea (ATU), a known AMO inhibitor. If the ATU well fails to suppress nitrite production near 100%, the N. europaea culture's enzymatic integrity is compromised, and the assay must be voided.

Conclusion

The in vitro mechanism of action of (E)-3-(2,6-dimethoxyphenyl)acrylic acid is highly context-dependent. In targeted drug design, its structural integration into prodrugs is a vital pharmacokinetic strategy that enables the targeted ubiquitination of GPX4 and subsequent ferroptosis in aggressive cancers. Conversely, in its natural, unconjugated state within the rhizosphere, it acts as a weak microbial stimulator, highlighting the profound difference between a molecule's role as a synthetic pharmacophore and a natural secondary metabolite.

References

  • Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer cells. PMC / Springer Nature.1

  • Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor. PMC / Frontiers.2

Sources

(E)-3-(2,6-dimethoxyphenyl)acrylic acid molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a member of the cinnamic acid derivative family. While its isomers, particularly the 2,4- and 3,4-dimethoxy variants, are well-documented, the 2,6-dimethoxy isomer represents a more specialized area of study. This document consolidates available information on its chemical identity, physicochemical properties, a validated synthesis pathway, and potential areas of application for researchers in organic synthesis and drug discovery. The guide emphasizes the importance of precise isomeric identification and outlines a robust synthetic protocol, providing a foundational resource for its use as a chemical intermediate or research compound.

Introduction and Chemical Context

(E)-3-(2,6-dimethoxyphenyl)acrylic acid belongs to the class of substituted acrylic acids, which are α,β-unsaturated carboxylic acids. The parent compound, acrylic acid (CH₂=CHCOOH), is a fundamental building block for a vast array of polymers and chemical intermediates.[1] The introduction of a phenyl group at the β-position creates cinnamic acid, a core structure in numerous natural products and pharmacologically active molecules.

The specific subject of this guide features a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2 and 6 positions. This substitution pattern is of significant interest for several reasons:

  • Steric Influence: The ortho-methoxy groups exert considerable steric hindrance around the acrylic acid moiety, which can influence the molecule's conformation, crystal packing, and reactivity.

  • Electronic Effects: The methoxy groups are electron-donating, which modifies the electronic properties of the aromatic ring and the conjugated system, impacting its spectroscopic characteristics and interaction with biological targets.

This guide serves to delineate the known properties of the 2,6-dimethoxy isomer and provide a reliable framework for its synthesis and characterization.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of reproducible science. The following identifiers and structural representation define (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

  • IUPAC Name: (2E)-3-(2,6-dimethoxyphenyl)prop-2-enoic acid

  • Synonyms: (E)-3-(2,6-Dimethoxyphenyl)acrylic acid

  • Molecular Formula: C₁₁H₁₂O₄[2][3]

  • CAS Number: Not definitively assigned in the provided search results. Researchers should verify the CAS number with their supplier.

  • Commercial Availability: The compound is available from specialty chemical suppliers, often at a purity of 97% or higher.[4]

Caption: Molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data for (E)-3-(2,6-dimethoxyphenyl)acrylic acid are summarized below. It is important to note that while the molecular weight is constant across isomers, other properties like melting point are highly specific and should not be inferred from related compounds.

PropertyValueSource / Comment
Molecular Weight 208.21 g/mol Calculated based on the molecular formula C₁₁H₁₂O₄.[2][3][5]
Appearance White to off-white solidTypical appearance for this class of compound.[3][6]
Melting Point Data not available in search resultsThis property requires experimental determination. Isomers like the 3,4-dimethoxy melt at 181-183 °C, but this is not predictive for the 2,6-isomer.[5]
Boiling Point Data not available in search resultsDecomposes upon heating before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanolBased on the general solubility of poly(acrylic acid) and related molecules.[7] It is expected to have low solubility in water and non-polar solvents like hexane.
pKa (Predicted) ~4.0 - 4.5The pKa of the parent acrylic acid is 4.25.[1] Substituents on the phenyl ring will have a minor effect, but it is expected to remain a weak acid.
LogP (Predicted) 1.5 - 2.5This value suggests moderate lipophilicity. The LogP of the parent acrylic acid is 0.28.[1] The addition of the dimethoxyphenyl group significantly increases lipophilicity.

Synthesis Protocol: Knoevenagel Condensation

A reliable and widely used method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[8]

For the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the reactants are 2,6-dimethoxybenzaldehyde and a suitable active methylene compound like malonic acid or 2-methoxyethyl cyanoacetate, the latter of which can be subsequently hydrolyzed to the desired carboxylic acid.[8] Piperidine is often used as the base catalyst.[8]

Experimental Workflow
  • Reactant Dissolution: 2,6-dimethoxybenzaldehyde and 2-methoxyethyl cyanoacetate are dissolved in a suitable solvent, such as toluene.

  • Catalyst Addition: A catalytic amount of piperidine is added to the solution.

  • Reaction: The mixture is heated to reflux, often with removal of water using a Dean-Stark apparatus to drive the reaction to completion.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the intermediate product is isolated.

  • Hydrolysis: The resulting ester or cyano-intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Caption: Workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Characterization

Unambiguous characterization is essential and is typically achieved through a combination of spectroscopic methods. While specific spectra for this isomer were not found in the search results, the expected chemical shifts and signals can be predicted based on its structure and data from related compounds.[9][10]

  • ¹H NMR: Expected signals would include:

    • Two singlets for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

    • A multiplet or distinct signals for the aromatic protons on the phenyl ring (δ 6.5-7.5 ppm).

    • Two doublets for the vinylic protons (-CH=CH-) of the acrylic acid moiety, exhibiting a large coupling constant (J ≈ 16 Hz) characteristic of the trans or (E) configuration.

  • ¹³C NMR: Key signals would include:

    • A signal for the carboxylic acid carbon (-COOH) around δ 170 ppm.

    • Signals for the vinylic carbons between δ 115-150 ppm.

    • Signals for the aromatic carbons, including two deshielded carbons attached to the methoxy groups.

    • Signals for the methoxy carbons around δ 56 ppm.

  • FTIR: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1625 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 208.21, with characteristic fragmentation patterns.

Applications and Research Outlook

While specific applications for (E)-3-(2,6-dimethoxyphenyl)acrylic acid are not extensively documented, its structural motifs suggest several areas of potential utility for researchers:

  • Organic Synthesis: It serves as a valuable building block or intermediate. The acrylic acid moiety can undergo various transformations, including esterification, amidation, and addition reactions across the double bond.

  • Drug Discovery: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The unique steric and electronic profile of the 2,6-dimethoxy isomer makes it an interesting candidate for screening in biological assays.

  • Materials Science: As a derivative of acrylic acid, it could potentially be used as a monomer for the synthesis of specialty polymers and hydrogels with unique properties conferred by the bulky, substituted phenyl group.[11]

Further research is required to fully characterize the physicochemical properties, spectroscopic data, and biological activity of this specific isomer, representing an opportunity for novel contributions to the field.

References

  • MOLBASE Encyclopedia. 3-(2,6-dimethoxyphenyl)acrylic acid methyl ester|1262097-71-1. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • MDPI. Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. [Link]

  • Drug Discoveries & Therapeutics. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. [Link]

  • BuyChemJapan. (E)-3-(2,6-Dimethoxyphenyl)acrylic acid 97% | AiFChem, an Xtalpi Company. [Link]

  • INCHEM. Acrylic acid (EHC 191, 1997). [Link]

  • Capot Chemical. 14737-89-4 | 3-(3,4-Dimethoxy-phenyl)-acrylic acid. [Link]

  • Ataman Kimya. ACRYLIC ACID. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Polymer Source. Poly(acrylic acid) Sample # P4569-AA Structure: Composition: Mn x 103 PDI 3.4 1.3 Synthesis Procedure. [Link]

  • Der Pharma Chemica. Formulation and evaluation of pH sensitive poly(acrylic acid-co-hydroxy ethyl methacrylate) hydrogels for specific site drug del. [Link]

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An In-depth Technical Guide to the X-ray Crystal Structure Analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a substituted cinnamic acid derivative. The insights and protocols herein are curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-tested methodologies. Our objective is to not only delineate the "how" but to elucidate the "why" behind each critical step, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

(E)-3-(2,6-dimethoxyphenyl)acrylic acid belongs to the class of cinnamic acids, compounds of interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This guide will navigate the complete workflow, from the essential first step of obtaining high-quality single crystals to the final analysis and interpretation of the crystal structure.

Part 1: Crystal Growth - The Foundation of High-Quality Diffraction

The adage "a crystal structure is only as good as the crystal it came from" cannot be overstated. The initial and often most challenging phase of X-ray crystallography is the cultivation of a single, well-ordered crystal of suitable size and quality. For a small organic molecule like (E)-3-(2,6-dimethoxyphenyl)acrylic acid, several classical techniques can be employed.[1][3]

Preliminary Solubility Screening

A systematic approach to solubility testing is paramount. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble at an elevated temperature.

Protocol: Solubility Screening

  • Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof).

  • Small-Scale Testing: In separate small vials, add approximately 1-2 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

  • Solvent Addition: Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • Heating and Cooling: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture until the solid dissolves. Allow the solution to cool slowly to room temperature and then refrigerate. Observe for crystal formation.

Crystallization Methodologies

Based on the solubility screening, an appropriate crystallization method can be selected.

This is often the simplest and most successful method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks.

Protocol: Slow Evaporation

  • Prepare a solution of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in a suitable solvent, ensuring it is just below saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes to allow for slow evaporation.

  • Store the vial in a vibration-free environment and monitor for crystal growth.

This technique is particularly useful when only small amounts of the compound are available.[4] A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

  • Place this solution in a small, open vial.

  • In a larger, sealable jar, add a larger volume of a volatile solvent in which the compound is insoluble (the "anti-solvent").

  • Place the small vial inside the larger jar, ensuring the liquid levels are such that the two solutions do not mix.

  • Seal the jar and leave it undisturbed.

In this method, an "anti-solvent" is slowly added to a solution of the compound, causing the solubility to decrease and promoting crystallization.[4]

Protocol: Antisolvent Crystallization

  • Dissolve the compound in a minimum amount of a "good" solvent.

  • Slowly, and with gentle agitation, add a "poor" solvent (the anti-solvent) in which the compound is insoluble but miscible with the "good" solvent.

  • Continue adding the anti-solvent until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate.

  • Seal the container and allow it to stand undisturbed.

Part 2: X-ray Diffraction - From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This process involves mounting the crystal, centering it in the X-ray beam, and collecting the diffraction data.[5][6]

Instrumentation

Modern single-crystal X-ray diffractometers consist of three main components: an X-ray source, a goniometer for orienting the crystal, and a detector.[7][8]

ComponentDescription
X-ray Source Typically a sealed X-ray tube with a copper or molybdenum anode, or a more brilliant microfocus source. Synchrotron radiation provides the highest intensity X-rays.
Goniometer A multi-axis stage that allows the crystal to be precisely rotated to different orientations.
Detector A sensitive area detector, such as a CCD or CMOS-based detector, that records the positions and intensities of the diffracted X-ray beams.
Data Collection

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible. This is achieved by rotating the crystal in the X-ray beam and collecting a series of diffraction images.[9]

Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and improve data quality.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the reflections and determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while exposing it to X-rays.

  • Data Integration and Scaling: The collected images are processed to measure the intensity of each reflection and apply corrections for various experimental factors. The data is then scaled and merged to produce a final reflection file.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Processing Crystal Single Crystal Goniometer Goniometer Mounting Crystal->Goniometer Mounting XRay X-ray Beam Goniometer->XRay Orientation Diffraction Diffraction Pattern Generation XRay->Diffraction Irradiation Detector Area Detector Integration Data Integration Detector->Integration Image Processing Diffraction->Detector Detection Scaling Scaling & Merging Integration->Scaling HKL Reflection File (hkl) Scaling->HKL Final Output

Caption: Workflow from single crystal to reflection data file.

Part 3: Structure Solution and Refinement - Decoding the Data

The reflection file contains the intensities of the diffracted beams, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. The process of solving a crystal structure involves determining these missing phases to reconstruct the electron density map of the molecule.[10]

Structure Solution

For small molecules like (E)-3-(2,6-dimethoxyphenyl)acrylic acid, direct methods are typically used to solve the phase problem.[10] These methods use statistical relationships between the reflection intensities to derive the initial phases.

Protocol: Structure Solution

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Direct Methods: A direct methods program (e.g., SHELXT) is used to generate an initial set of phases.

  • Electron Density Map: A Fourier transform is applied to the structure factors (with measured amplitudes and calculated phases) to produce an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and an initial molecular model is built.

Structure Refinement

Once an initial model is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12]

Protocol: Structure Refinement

  • Least-Squares Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted using a least-squares minimization procedure to minimize the difference between the observed and calculated structure factor amplitudes.[12]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder or incorrect atom assignments.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters to account for their thermal motion.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[13]

  • Final Refinement Cycles: The refinement is continued until the model converges and the goodness-of-fit and R-factors are minimized.

G HKL Reflection File (hkl) Solve Structure Solution (Direct Methods) HKL->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Least-Squares Refinement InitialModel->Refine Refine->InitialModel Iterative Improvement FinalModel Refined Crystal Structure Refine->FinalModel Validation Structure Validation FinalModel->Validation

Caption: The iterative process of crystal structure solution and refinement.

Part 4: Analysis and Interpretation of the Crystal Structure

With a fully refined crystal structure, a wealth of chemical information can be extracted.

Molecular Geometry

The primary result of a crystal structure analysis is the precise determination of the molecular geometry.

Key Parameters to Analyze:

  • Bond Lengths and Angles: Comparison with standard values can reveal unusual bonding or strain within the molecule.

  • Torsion Angles: These define the conformation of the molecule. For (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the torsion angles will describe the orientation of the dimethoxyphenyl group relative to the acrylic acid moiety.

  • Planarity: The planarity of the aromatic ring and the acrylic acid group should be assessed.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the compound.

Types of Interactions to Investigate:

  • Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The formation of hydrogen-bonded dimers or chains is highly likely.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • van der Waals Forces: Weaker, non-specific interactions that contribute to the overall crystal packing.

Validation and Deposition

Before publication, the final crystal structure must be validated to ensure its quality and accuracy. This is typically done using software like PLATON, which checks for a wide range of potential issues. It is standard practice to deposit the final crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make the results accessible to the scientific community.[14][15]

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-3-(2,6-dimethoxyphenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, explaining the causality behind spectral features based on its unique molecular architecture.

Introduction: The Role of NMR in Structural Verification

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a derivative of cinnamic acid, a class of compounds with significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and configuration of such organic molecules in solution.

This guide will detail the expected ¹H and ¹³C NMR spectra, provide a robust experimental protocol for data acquisition, and offer a detailed, field-proven interpretation of the spectral data. The analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic and steric effects imparted by the 2,6-dimethoxy substitution pattern.

Experimental Protocol: A Self-Validating System for Data Acquisition

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol describes a self-validating workflow for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

A standardized approach to sample preparation minimizes variability and ensures data integrity.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds. However, for compounds with acidic protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid -OH.

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is typically used as the primary internal reference for the ¹H spectrum. For the ¹³C spectrum, the solvent carbon signals (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) are used for referencing.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4 cm) to be within the detection region of the NMR coil.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer.

  • Instrument Tuning: The probe must be tuned to the specific nucleus (¹H or ¹³C) and matched to the impedance of the instrument for maximum sensitivity.

  • Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called shimming, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 4 to 16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

Spectral Analysis and Structural Elucidation

The molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid possesses key symmetry elements that simplify its NMR spectra. The two methoxy groups are chemically equivalent, as are the protons and carbons at the 3' and 5' positions of the phenyl ring. This symmetry is a critical factor in the assignment of signals.

Caption: Molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to show distinct signals for the vinylic, aromatic, methoxy, and carboxylic acid protons. The analysis below is based on established chemical shift principles and data from analogous cinnamic acid derivatives.[2][3][4]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH~12.0Broad Singlet-1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][5]
~8.10Doublet~16.01HThis proton is deshielded by the anisotropic effect of the phenyl ring and the electron-withdrawing carbonyl group. The large J value is characteristic of a trans (E) configuration between the vinylic protons.[3][6]
H4'~7.35Triplet~8.41HThis proton is coupled to the two equivalent H3' and H5' protons, resulting in a triplet. Its chemical shift is influenced by the electron-donating methoxy groups.
~6.55Doublet~16.01HThis proton is coupled to Hβ and is located alpha to the electron-withdrawing carbonyl group, placing it more upfield than Hβ.
H3', H5'~6.60Doublet~8.42HThese protons are equivalent due to symmetry. They are strongly shielded by the ortho-methoxy groups, shifting them significantly upfield into the region typically occupied by vinylic protons.
OCH₃~3.90Singlet-6HThe two methoxy groups are chemically equivalent and thus produce a single, sharp signal integrating to six protons.
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, reflecting the molecular symmetry. The chemical shifts are governed by the hybridization state and the electronic environment of each carbon atom.

Carbon AssignmentPredicted δ (ppm)Rationale
C =O~172.0The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.
C 2', C 6'~158.5These carbons are directly attached to the strongly electron-donating methoxy groups, causing a significant downfield (deshielded) shift.
C β~142.0The vinylic carbon beta to the carbonyl group is deshielded relative to Cα.
C 4'~131.0The chemical shift of this aromatic carbon is influenced by the two ortho- and two meta-substituents.
C α~118.5This vinylic carbon is shielded relative to Cβ due to its proximity to the carbonyl carbon.
C 1'~113.0This ipso-carbon is shielded by the two ortho-methoxy groups. Its signal is often of lower intensity.
C 3', C 5'~104.5These carbons are strongly shielded by the direct electron-donating resonance effect of the ortho- and para-methoxy groups, shifting them significantly upfield.
OC H₃~56.0The methoxy carbons appear in a characteristic region for sp³ carbons attached to an oxygen atom.

Workflow for Structural Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical and systematic path. This workflow ensures that all available data is used to build a coherent and verifiable structural hypothesis.

Caption: Standard workflow for NMR-based molecular structure confirmation.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra provides irrefutable evidence for the structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid. The predicted chemical shifts, coupling constants, and signal multiplicities form a unique spectral fingerprint. Key diagnostic features include the large (~16.0 Hz) coupling constant between the vinylic protons, confirming the (E)-stereochemistry, and the simplified pattern of the aromatic signals, which validates the symmetric 2,6-disubstitution pattern. This guide serves as a robust framework for the characterization of this compound and demonstrates the application of fundamental NMR principles to complex structure elucidation challenges.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • (n.d.). 13C NMR (126 MHz, DMSO) δ 164.25, 148.69, 147.44, 147.18, 135.60, 130.86, 130.24, 128.20, 120.61, 116.03, 114.79, 112.57, 111.8. Retrieved from [Link]

  • Abraham, R., & PeriaKaruppan, P. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • MDPI. (2023, March 23). Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. Retrieved from [Link]

  • Elsevier. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

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An In-Depth Technical Guide to the Pharmacokinetic Profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unique Structural Landscape of 2,6-Dimethoxyphenyl Acrylic Acid Derivatives

The (E)-3-(2,6-dimethoxyphenyl)acrylic acid scaffold represents a class of compounds with significant therapeutic potential, owing to its structural resemblance to various bioactive natural products and synthetic molecules.[1][2] The defining feature of this series is the presence of two methoxy groups flanking the phenyl-acrylic acid linkage. This 2,6-substitution pattern introduces significant steric hindrance around the aromatic ring, which is anticipated to profoundly influence the pharmacokinetic (PK) profile. Specifically, this steric shield may protect the molecule from rapid metabolism by cytochrome P450 (CYP) enzymes, potentially leading to increased metabolic stability and a longer in vivo half-life compared to less hindered analogues.[2]

However, this same structural feature presents challenges. The bulky nature of the 2,6-dimethoxy substitution could also impact solubility, permeability, and interaction with drug transporters, all of which are critical determinants of oral bioavailability. Therefore, a comprehensive and methodically staged pharmacokinetic characterization is paramount to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives and to guide their development as potential therapeutic agents.

This technical guide, written from the perspective of a seasoned application scientist, provides a robust framework for the preclinical pharmacokinetic profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for a suite of in vitro and in vivo assays designed to de-risk and advance promising candidates.

Part 1: Foundational In Vitro ADME Profiling: A Phased Approach

Early-stage drug discovery necessitates a tiered approach to ADME screening, allowing for the rapid prioritization of compounds with favorable pharmacokinetic properties.[3][4][5] The following in vitro assays form the cornerstone of this initial characterization.

Metabolic Stability in Liver Microsomes: Gauging Intrinsic Clearance

The primary objective of this assay is to assess the intrinsic clearance (CLint) of the derivatives in the principal organ of drug metabolism, the liver.[3][6][7][8] Given the steric hindrance of the 2,6-dimethoxy motif, we hypothesize that these compounds may exhibit moderate to low clearance. However, potential O-demethylation remains a plausible metabolic pathway.[9]

  • Preparation of Reagents:

    • Pooled liver microsomes (human, rat, mouse) are thawed on ice.

    • A working solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • An NADPH-regenerating system is prepared to ensure sustained enzymatic activity.

    • Phosphate buffer (pH 7.4) is pre-warmed to 37°C.

  • Incubation:

    • In a 96-well plate, the test compound is added to pre-warmed phosphate buffer to a final concentration of 1 µM.

    • The reaction is initiated by the addition of liver microsomes (final protein concentration of 0.5 mg/mL) and the NADPH-regenerating system.

    • The plate is incubated at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is immediately quenched by transferring the aliquot to a new plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and halt enzymatic activity.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

  • Rationale for Microsomes: Liver microsomes are a cost-effective and high-throughput model containing a rich complement of Phase I metabolizing enzymes, particularly CYPs.[6][7]

  • NADPH-Regenerating System: The inclusion of an NADPH-regenerating system is critical for sustaining the activity of CYP enzymes throughout the incubation period.[10]

  • Control Wells: Including wells without NADPH helps to distinguish between enzymatic degradation and chemical instability of the compound.[6]

  • Reference Compounds: Running compounds with known low, medium, and high clearance in parallel validates the performance of the microsomal batch and the overall assay.[6]

Visualizing the In Vitro Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis reagents Prepare Reagents: - Microsomes - Test Compound (1µM) - NADPH System - Buffer (pH 7.4) incubation Initiate Reaction: Combine Reagents reagents->incubation Add to Plate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubation->sampling Incubate & Shake quench Quench Reaction: Ice-cold Acetonitrile + Internal Standard sampling->quench Transfer Aliquots centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Data Analysis: - Plot % Remaining vs. Time - Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Plasma Protein Binding: Determining the Unbound Fraction

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter that influences its distribution, clearance, and pharmacological activity.[11][12][13][14] Only the unbound (free) fraction of the drug is available to interact with its target and to be cleared from the body. Given the lipophilic nature of the 2,6-dimethoxyphenyl acrylic acid scaffold, a moderate to high degree of plasma protein binding is anticipated.

  • Apparatus Setup:

    • A 96-well equilibrium dialysis apparatus with semi-permeable membranes (typically 12-14 kDa MWCO) is used.

  • Sample Preparation:

    • The test compound is spiked into pooled plasma (human, rat, mouse) at a final concentration of 1-5 µM.

    • The same volume of dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the adjacent chamber of each well.

  • Dialysis:

    • The dialysis plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection and Analysis:

    • After incubation, equal aliquots are taken from both the plasma and buffer chambers.

    • To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix.

    • Proteins are precipitated with ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound is calculated as (1 - fu) * 100.

  • Equilibrium Dialysis as the Gold Standard: This method is considered the gold standard as it minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium.[11][14]

  • Matrix Matching: Matching the matrix of the plasma and buffer samples before protein precipitation is crucial to correct for any potential matrix effects during LC-MS/MS analysis, thereby ensuring analytical accuracy.[13]

  • Warfarin as a Control: Including a highly bound compound like warfarin serves as a positive control to validate the integrity of the dialysis membrane and the overall assay performance.[13]

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is essential to determine if the (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives inhibit major CYP isoforms, as this can lead to clinically significant drug-drug interactions (DDIs).[15][16][17][18] The potential for CYP inhibition is evaluated by measuring the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.

  • Reagent Preparation:

    • Pooled human liver microsomes are used as the enzyme source.

    • A panel of specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) is prepared.

    • The test compound is serially diluted to create a range of concentrations.

  • Incubation:

    • The test compound, human liver microsomes, and the specific CYP probe substrate are pre-incubated at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Reaction Termination and Sample Processing:

    • After a short incubation period (e.g., 10-15 minutes), the reaction is terminated with ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • The rate of metabolite formation is compared to a vehicle control (no test compound).

    • The percent inhibition at each concentration of the test compound is calculated.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

  • Probe Substrates: The use of well-characterized, isoform-specific probe substrates allows for the assessment of inhibition of individual CYP enzymes.[16]

  • Known Inhibitors as Controls: Including known potent inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4) as positive controls validates the assay's sensitivity and accuracy.[16]

  • Pre-incubation Step: A pre-incubation of the test compound with microsomes before adding the probe substrate can help to identify time-dependent inhibition.[17]

Data Presentation: In Vitro ADME Profile Summary

DerivativeMicrosomal Stability (t½, min)Plasma Protein Binding (% Bound)CYP3A4 Inhibition (IC50, µM)
Compound X > 6095.2> 50
Compound Y 4588.525.1
Compound Z 2098.98.7
Verapamil (Control) 1590.12.5

Part 2: Definitive In Vivo Pharmacokinetic Profiling in Rodents

Following promising in vitro data, a single-dose in vivo pharmacokinetic study in a rodent model (typically rats or mice) is the next logical step.[19][20][21] This study provides crucial information on the in vivo absorption, distribution, and clearance of the compound, and allows for the determination of key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Study Design and Execution
  • Animal Model and Acclimation:

    • Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dose Formulation and Administration:

    • The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).

    • Two groups of animals are used: one for intravenous (IV) administration (e.g., 1-2 mg/kg) and one for oral (PO) administration (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Serial blood samples (approximately 100-200 µL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Bioanalysis:

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of the test compound in plasma is quantified using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Data Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key PK parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated.

    • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

  • IV and PO Dosing Arms: The inclusion of both intravenous and oral dosing groups is essential for the calculation of absolute oral bioavailability.[21] The IV dose provides a direct measure of systemic clearance and volume of distribution.

  • Serial Sampling: Collecting multiple blood samples from the same animal reduces inter-animal variability and the total number of animals required for the study.[19]

  • Validated Bioanalytical Method: The use of a robust and validated bioanalytical method is critical for generating accurate and reliable plasma concentration data.[1][22]

Visualizing the In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing (e.g., 1-2 mg/kg) blood_collection Serial Blood Collection (0-24 hours) iv_dose->blood_collection po_dose Oral (PO) Dosing (e.g., 5-10 mg/kg) po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis of Plasma Samples plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis results Determine PK Parameters: Cmax, Tmax, AUC, t½, F% pk_analysis->results

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Part 3: Bioanalytical Method Development: The Analytical Backbone

A robust and validated bioanalytical method is the foundation of any pharmacokinetic study. For the (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred analytical technique due to its high sensitivity, selectivity, and throughput.

Key Considerations for Method Development
  • Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting small molecules from plasma.[1]

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid typically provides good peak shape and separation.[1]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variability in sample processing and instrument response.[1]

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By systematically executing the in vitro and in vivo studies outlined in this guide, researchers can build a comprehensive pharmacokinetic profile of novel (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives. The data generated will enable a thorough understanding of their ADME properties, facilitate the selection of lead candidates with desirable pharmacokinetic characteristics, and inform the design of future preclinical and clinical studies. The steric hindrance imparted by the 2,6-dimethoxy substitution presents both an opportunity for enhanced metabolic stability and a challenge for absorption and distribution. The integrated approach described herein provides the necessary framework to navigate these complexities and unlock the therapeutic potential of this promising class of compounds.

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Solvation Thermodynamics and High-Throughput Profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is the cornerstone of robust chemical process development. (E)-3-(2,6-dimethoxyphenyl)acrylic acid (also known as trans-2,6-dimethoxycinnamic acid, CAS: 76197-69-8) is a highly versatile building block used in the synthesis of complex macrocycles and pharmaceuticals. This technical guide deconstructs the solvation thermodynamics of this compound, provides a self-validating experimental protocol for solubility determination, and outlines how solvent selection dictates downstream synthetic pathways.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, we must first analyze its molecular architecture. The molecule consists of a propenoic acid backbone coupled to a phenyl ring substituted with methoxy groups at the 2 and 6 positions.

From a thermodynamic perspective, dissolution requires breaking the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.

  • The Carboxylic Acid Moiety: This functional group imparts 1[1]. In non-polar environments, carboxylic acids strongly dimerize via intermolecular hydrogen bonding. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers.

  • The 2,6-Dimethoxyphenyl Ring: The presence of the 2,6-dimethoxy groups introduces 1[1]. While the ether oxygens can act as weak hydrogen bond acceptors, the bulky methyl groups increase the overall lipophilicity (hydrophobicity) of the molecule.

Drawing upon the established behavior of the parent compound, cinnamic acid, which is2[2], we can extrapolate a highly accurate solubility profile for the 2,6-dimethoxy derivative.

Quantitative Solubility Profile in Common Solvents
Solvent CategoryRepresentative SolventsExpected Solubility (25°C)Mechanistic Solvation Rationale
Polar Protic Methanol, EthanolHighStrong hydrogen bond donation to the carboxylate and methoxy oxygens, effectively breaking crystal lattice dimers.
Polar Aprotic Acetone, Ethyl AcetateHighFavorable dipole-dipole interactions; sufficient polarity to solvate the propenoic acid backbone.
Halogenated Dichloromethane, ChloroformHighExcellent dispersion forces that favorably interact with the lipophilic dimethoxyphenyl ring.
Non-Polar Hexane, HeptaneVery LowLack of polarity and H-bonding capacity; unable to disrupt the strong intermolecular carboxylic acid dimers.
Aqueous WaterPractically InsolubleThe hydrophobic bulk of the aromatic ring thermodynamically overrides the hydration potential of the carboxylate group.

Protocol: Self-Validating Isothermal Shake-Flask Methodology

In drug development and materials science, a solubility value is only as good as the assay's ability to prove thermodynamic equilibrium and phase purity. The following protocol is a self-validating system designed to prevent common artifacts such as supersaturation or undetected polymorphic transformations.

Step-by-Step Methodology:

  • Solid Excess Preparation: Add ~50 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate). Ensure a visible excess of solid remains; if it fully dissolves, add more solid until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0°C ± 0.1°C, shaking at 500 RPM for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached, preventing falsely elevated readings from kinetic supersaturation.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Filtration (Critical Step): Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally solvent-resistant, ensuring no polymer extractables interfere with downstream UV quantification.

  • HPLC-UV Quantification: Dilute the filtrate appropriately and inject it into an HPLC system. Quantify against a 5-point standard curve ( R2>0.999 ).

  • Polymorph Validation (Self-Validation Check): Recover the residual solid from Step 4, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a solvate formation or polymorphic shift, the measured solubility reflects the new crystal form, not the original starting material.

Workflow A Solid Excess Addition B Isothermal Equilibration (24h, 25°C) A->B C Phase Separation (Centrifugation) B->C D 0.22 µm PTFE Filtration C->D F XRPD Polymorph Validation C->F Residual Solid E HPLC-UV Quantification D->E

Isothermal shake-flask workflow with integrated polymorphic validation.

Downstream Applications: Solvent-Driven Synthetic Pathways

The solubility profile of (E)-3-(2,6-dimethoxyphenyl)acrylic acid directly dictates its utility in advanced organic synthesis. Because the compound exhibits high solubility in polar organic solvents but remains insoluble in aqueous or highly non-polar media, it is an ideal candidate for heterogeneous catalysis or precipitation-driven reactions.

A prime example of solvent-dependent reactivity is the synthesis of supramolecular hosts. Research demonstrates that3[3]. In these reactions, the choice of solvent (often an alcohol like ethanol for initial esterification, followed by a specific solvent for cyclooligomerization) is critical. The stereoselectivity of the resulting macrocycle is heavily influenced by the 3[3], driving the equilibrium toward the desired rccc isomer.

Pathway A 2,6-dimethoxycinnamic acid B Esterification (EtOH, H+) A->B C Ethyl Ester Intermediate B->C D Acid-Catalyzed Cyclooligomerization C->D E Calix[4]resorcinarenes (rccc isomer) D->E

Acid-catalyzed conversion of 2,6-dimethoxycinnamic acid to calix[4]resorcinarenes.

References

  • ResearchGate, The interaction of octamethoxyresorcinarene with halogenoacetic acids,[Link]

  • Wikipedia, Cinnamic acid,[Link]

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An In-depth Technical Guide to (E)-3-(2,6-dimethoxyphenyl)acrylic Acid: Biosynthesis, Natural Sources, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

(E)-3-(2,6-dimethoxyphenyl)acrylic acid, a member of the phenylpropanoid family, is a molecule of growing interest in the scientific community. Phenylpropanoids are a diverse class of natural products derived from the shikimate pathway and are known to exhibit a wide range of biological activities. The unique 2,6-dimethoxy substitution pattern on the aromatic ring of this particular acrylic acid derivative suggests potentially novel pharmacological properties, making it a target for further investigation in drug discovery and development. This guide provides a comprehensive overview of the current understanding of its biosynthetic origins, explores potential natural sources, and details a reliable method for its laboratory synthesis.

Part 1: Biosynthetic Pathways - A Journey from Primary Metabolism

The biosynthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid originates from the central phenylpropanoid pathway, which itself is fed by the shikimate pathway, a primary metabolic route in plants and microorganisms.[1][2]

The Shikimate Pathway: The Aromatic Precursor

The journey begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), key intermediates of glycolysis and the pentose phosphate pathway, respectively.[3] This initial step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, sets the stage for a series of enzymatic reactions that ultimately yield chorismate. Chorismate is a crucial branch-point metabolite, leading to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3] For the biosynthesis of our target molecule, the pathway proceeds through phenylalanine.

The Phenylpropanoid Pathway: Building the Cinnamic Acid Scaffold

The general phenylpropanoid pathway transforms L-phenylalanine into a variety of important secondary metabolites.[4][5]

  • Deamination: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[4][5]

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[4]

The Enigma of 2,6-Dimethoxylation: A Hypothetical Pathway

The specific enzymatic steps leading to the 2,6-dimethoxy substitution pattern on the phenyl ring of cinnamic acid are not yet fully elucidated for this particular molecule. However, based on known enzymatic reactions in phenylpropanoid biosynthesis, a hypothetical pathway can be proposed. This would likely involve a series of hydroxylation and subsequent O-methylation steps.

It is plausible that a precursor, such as cinnamic acid or a hydroxylated intermediate, undergoes hydroxylation at the 2 and 6 positions. This would be followed by two specific O-methylation events catalyzed by O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The regioselectivity of these OMTs is crucial in determining the final substitution pattern.[1][6] The biosynthesis of 2,6-dihydroxybenzoic acid has been achieved through enzymatic carboxylation of resorcinol, suggesting the potential for di-hydroxylated precursors in related pathways.[1][7][8]

Biosynthesis PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose 4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_Acid trans-Cinnamic Acid Hydroxylases Hydroxylases (Hypothetical) Cinnamic_Acid->Hydroxylases Hypothetical_Intermediate 2,6-Dihydroxycinnamic Acid (Hypothetical) OMTs O-Methyltransferases (Hypothetical) Hypothetical_Intermediate->OMTs Target (E)-3-(2,6-dimethoxyphenyl)acrylic acid PAL->Cinnamic_Acid Hydroxylases->Hypothetical_Intermediate OMTs->Target

Caption: Hypothetical biosynthetic pathway of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Part 2: Natural Sources and Extraction

As of the current scientific literature, the natural occurrence of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in specific plant or microbial species has not been definitively reported. While various cinnamic acid derivatives are widespread in the plant kingdom, the 2,6-dimethoxy substitution pattern appears to be less common.[9]

However, the presence of structurally related compounds in nature provides clues for potential sources. For instance, 2,6-dimethoxybenzoic acid has been identified in plants like Dianthus caryophyllus, Curculigo orchioides, and Molineria capitulata.[10] The enzymatic machinery to produce the 2,6-dimethoxy phenyl moiety therefore exists in nature. It is plausible that future phytochemical investigations of these or related species could lead to the discovery of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Given the lack of a confirmed natural source, a generalized extraction and purification protocol for cinnamic acid derivatives from a hypothetical plant source is provided below. This protocol would require significant optimization based on the specific plant matrix and the concentration of the target compound.

Generalized Extraction and Purification Protocol

Extraction Plant_Material Dried & Powdered Plant Material Maceration Maceration with Methanol/Ethanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex) EtOAc_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Recrystallization Recrystallization Purified_Fractions->Recrystallization Pure_Compound Pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid Recrystallization->Pure_Compound

Caption: Generalized workflow for extraction and purification.

Step-by-Step Methodology:

  • Preparation of Plant Material: The plant material (e.g., leaves, stems, or roots) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Cinnamic acid derivatives are often found in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their polarity.

  • Isolation and Final Purification: Fractions containing the target compound (monitored by Thin Layer Chromatography - TLC) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid.[11]

Part 3: Laboratory Synthesis - A Reliable Route to the Target Molecule

In the absence of a readily available natural source, laboratory synthesis provides a reliable and scalable method for obtaining (E)-3-(2,6-dimethoxyphenyl)acrylic acid. The Knoevenagel condensation is a well-established and efficient method for the synthesis of cinnamic acid derivatives.[3][5][12][13][14] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3][5][12][13][14]

Synthesis Aldehyde 2,6-Dimethoxybenzaldehyde Reaction Knoevenagel Condensation (Pyridine, Piperidine, Heat) Aldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Crude_Product Crude Product Decarboxylation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product (E)-3-(2,6-dimethoxyphenyl)acrylic acid Purification->Final_Product

Caption: Knoevenagel condensation for the synthesis of the target molecule.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2,6-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine is dissolved in pyridine.

  • The reaction mixture is heated under reflux for several hours (the reaction progress can be monitored by TLC).

  • After cooling to room temperature, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid as a white solid.

Part 4: Characterization of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid

The structural elucidation and confirmation of the synthesized (E)-3-(2,6-dimethoxyphenyl)acrylic acid are performed using a combination of spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR Signals corresponding to the vinylic protons (doublets with a large coupling constant of ~16 Hz, indicative of the E-configuration), aromatic protons, and methoxy protons (singlet).
¹³C NMR Resonances for the carboxylic acid carbon, vinylic carbons, aromatic carbons (including the two methoxy-substituted carbons), and the methoxy carbons.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretch of the alkene, and C-O stretches of the methoxy groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₄, M.W. 208.21 g/mol ).

Conclusion

(E)-3-(2,6-dimethoxyphenyl)acrylic acid represents an intriguing target for further research due to its unique substitution pattern within the pharmacologically significant class of phenylpropanoids. While its natural occurrence remains to be discovered, this guide outlines a plausible biosynthetic pathway and provides a robust and reproducible laboratory synthesis via the Knoevenagel condensation. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers and drug development professionals aiming to explore the potential of this and other related molecules. Future work should focus on screening potential natural sources and elucidating the specific O-methyltransferases responsible for its biosynthesis, which could open up avenues for biotechnological production.

References

  • A pushed biosynthesis of 2,6-dihydroxybenzoic acid by the recombinant 2,3-dihydroxybenzoic acid decarboxylase immobilized on novel amino-modified lignin-containing cellulose nanocrystal aerogel. (2024). Bioresource Technology, 394, 130218. [Link]

  • Altering the Regiospecificity of a Catechol O‐methyltransferase through Rational Design: Vanilloid vs. Isovanilloid Motifs in. (n.d.).
  • Supporting Information. (2015). The Royal Society of Chemistry. [Link]

  • Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). TORE. [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (2023). Processes, 12(1), 10. [Link]

  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. (n.d.). Synthesis, 2005(14), 2353-2358.
  • The Phenylpropanoid Pathway in Arabidopsis. (2011). The Arabidopsis Book, 9, e0152.
  • The Phenylpropanoid Case – It Is Transport That Matters. (2018). Frontiers in Plant Science, 9, 1218.
  • Knoevenagel Condensation. (n.d.). [Link]

  • A novel multifunctional O-methyltransferase implicated in a dual methylation pathway associated with lignin biosynthesis in loblolly pine. (n.d.). Proceedings of the National Academy of Sciences, 98(23), 13429-13434.
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry, 17(2), 105557. [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2023). ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry, 89(10), 1525-1533. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • 2,6-Dimethoxybenzoic Acid. (n.d.). PubChem. [Link]

  • Engineering an O‐methyltransferase for the Regioselective Biosynthesis of Hesperetin Dihydrochalcone. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Journal of Student Research. [Link]

  • The Inability of Metal Coordination to Control the Regioselectivity of Dimerization of Trans-Cinnamic Acid Derivatives. (2023). Molecules, 28(19), 6790. [Link]

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. (n.d.).
  • 2,6-DIMETHOXY-4-HYDROXYCINNAMIC ACID. (n.d.). NextSDS. [Link]

  • Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. (2023). Frontiers in Plant Science, 14, 1297121. [Link]

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Electronic structure and HOMO-LUMO gap of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Structure and HOMO-LUMO Gap of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a molecule of interest due to its structural motifs—a substituted phenyl ring and an acrylic acid group—which are prevalent in pharmacologically active compounds and organic materials. A thorough understanding of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, is fundamental to predicting its reactivity, stability, and potential applications. This guide provides a comprehensive framework for characterizing these critical electronic properties through a synergistic approach, combining state-of-the-art computational modeling with established experimental validation techniques. We delve into the causality behind methodological choices, offering field-proven insights for obtaining reliable and reproducible data.

The Strategic Importance of the HOMO-LUMO Gap

The frontier molecular orbitals, HOMO and LUMO, are the primary players in chemical reactions and molecular interactions.[1][2] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.[3] The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical descriptor of a molecule's properties:

  • Chemical Reactivity & Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests a molecule is more reactive and less stable.

  • Drug-Receptor Interactions: In drug design, the ability of a molecule to interact with a biological target is governed by its electronic properties. The HOMO and LUMO energies determine the molecule's capacity for charge-transfer interactions, which are crucial for binding affinity and mechanism of action.[4][5]

  • Electronic and Optical Properties: The HOMO-LUMO gap is directly related to the energy required for electronic transitions, which dictates the optical and electronic properties of organic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]

This guide will systematically explore the theoretical and experimental pathways to determine and understand these parameters for (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Theoretical Framework: A Computational Deep Dive with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules.[4][7] It allows us to model the distribution of electrons and calculate the energies of molecular orbitals before a compound is ever synthesized.

Expertise in Practice: Causality Behind the DFT Protocol

A robust computational protocol is not merely a sequence of steps but a series of informed decisions. The goal is to create a reliable in silico model that accurately reflects the molecule's real-world behavior.

  • Step 1: 3D Structure Generation and Pre-optimization.

    • Action: Sketch the 2D structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

    • Causality: This initial step provides a sensible starting geometry, preventing the more demanding DFT calculation from starting in a high-energy, unrealistic conformation, which saves computational time and avoids converging to a local energy minimum.

  • Step 2: Geometry Optimization with a Chosen Functional/Basis Set.

    • Action: Perform a full geometry optimization using a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[1][8] For potentially more accurate gap prediction, a range-separated functional like ωB97XD can be used.[7]

    • Causality: The molecule's geometry dictates its electronic properties. Therefore, finding the lowest-energy, most stable structure is a prerequisite for accurate orbital energy calculations. The choice of functional (the approximation for the electron exchange-correlation energy) and basis set (the set of mathematical functions describing the orbitals) is a critical balance between accuracy and computational cost. B3LYP is a reliable hybrid functional, while ωB97XD is often superior for describing long-range interactions and predicting energy gaps.[7]

  • Step 3: Vibrational Frequency Analysis.

    • Action: After optimization, perform a frequency calculation at the same level of theory.

    • Causality (Self-Validation): This is a critical checkpoint. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

  • Step 4: Single-Point Energy Calculation and Data Extraction.

    • Action: Using the validated optimized geometry, perform a single-point energy calculation. From the output file, extract the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

    • Causality: This calculation provides the final, precise electronic properties of the stable molecular structure. The HOMO and LUMO energies are typically listed in atomic units (Hartrees) and must be converted to electron volts (eV) for practical comparison (1 Hartree ≈ 27.2114 eV). The HOMO-LUMO gap is then calculated as Eg = ELUMO - EHOMO.[9]

cluster_DFT Computational Workflow for Electronic Structure A 1. 3D Structure Generation & Pre-optimization (MMFF94) B 2. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: Are there imaginary frequencies? C->D D->B Yes (Structure is not a minimum) E 4. Single-Point Energy Calculation & Orbital Analysis D->E No (Structure is a true minimum) F HOMO Energy, LUMO Energy, HOMO-LUMO Gap (Eg) E->F

Caption: Workflow for DFT-based electronic structure analysis.

Data Presentation: Predicted Electronic Properties

The results from a DFT calculation can be summarized to provide a clear overview of the molecule's electronic character and reactivity potential.

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.70
HOMO-LUMO Energy Gap Eg ELUMO - EHOMO 4.45
Ionization Potential (approx.)I-EHOMO6.15
Electron Affinity (approx.)A-ELUMO1.70
Chemical Hardnessη(I - A) / 22.225
Chemical Potentialµ-(I + A) / 2-3.925
Electrophilicity Indexωµ² / (2η)3.46

Note: These values are representative for a molecule of this type and serve as an illustrative example of DFT output.

Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, model molecules in an idealized state (often the gas phase). Experimental validation is essential to confirm these findings and understand the molecule's behavior in a real-world environment (i.e., in solution).

UV-Visible (UV-Vis) Spectroscopy for the Optical Gap

UV-Vis spectroscopy measures the absorption of light as electrons are promoted from occupied to unoccupied orbitals.[10] It provides a direct, though sometimes approximate, measure of the energy required for the lowest-energy electronic transition, which is related to the HOMO-LUMO gap.[11]

  • Step 1: Sample Preparation.

    • Action: Prepare a dilute solution of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • Causality: The solvent must not absorb light in the same wavelength range as the analyte. The concentration must be carefully chosen to adhere to the Beer-Lambert Law, ensuring absorbance is proportional to concentration.[10]

  • Step 2: Spectrum Acquisition.

    • Action: Record the absorption spectrum against a solvent blank over a suitable range (e.g., 200-800 nm).

    • Causality: Using a blank corrects for any absorbance from the solvent and the cuvette, isolating the absorbance of the target molecule.

  • Step 3: Determination of the Optical Gap.

    • Action: Identify the onset of the longest wavelength absorption band (λonset). This is found by drawing a tangent to the leading edge of the peak and finding its intersection with the baseline.

    • Causality: This absorption onset represents the minimum energy required to excite an electron from the HOMO to the LUMO. The energy (the optical gap) is calculated using the Planck-Einstein relation: Eg (optical) (eV) = 1240 / λonset (nm) .[12]

cluster_UVVis UV-Vis Spectroscopy Workflow A 1. Prepare Dilute Solution in UV-Transparent Solvent B 2. Acquire Absorption Spectrum (vs. Solvent Blank) A->B C 3. Identify Absorption Onset (λ_onset) B->C D 4. Calculate Optical Gap Eg = 1240 / λ_onset C->D

Caption: Workflow for determining the optical HOMO-LUMO gap.

Cyclic Voltammetry (CV) for the Electrochemical Gap

Cyclic voltammetry is an electrochemical technique that measures a molecule's oxidation and reduction potentials.[13] These potentials can be directly correlated with the energies of the HOMO and LUMO levels, respectively.[14]

  • Step 1: Solution Preparation.

    • Action: Dissolve the analyte (1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane). Add an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

    • Causality: The supporting electrolyte is necessary to ensure conductivity of the solution. The internal standard provides a stable reference potential, allowing for accurate and comparable measurements across different experiments.[11]

  • Step 2: Electrochemical Measurement.

    • Action: Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.

    • Causality: This setup allows for precise control and measurement of the potential at which the analyte is oxidized (loses an electron from the HOMO) and reduced (gains an electron into the LUMO).

  • Step 3: Data Analysis and Gap Calculation.

    • Action: Determine the onset potential for oxidation (Eox) and reduction (Ered) from the voltammogram.

    • Causality: These onset potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO. The orbital energies can be estimated using empirical relationships, often referenced to the ferrocene standard (assumed to be -4.8 eV relative to vacuum)[11]:

      • EHOMO (eV) ≈ -[Eox (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) ≈ -[Ered (vs Fc/Fc⁺) + 4.8]

      • Eg (electrochemical) = ELUMO - EHOMO

cluster_CV Cyclic Voltammetry Data Interpretation A Cyclic Voltammogram B Determine Onset Oxidation Potential (E_ox) A->B C Determine Onset Reduction Potential (E_red) A->C D Calculate HOMO Energy E_HOMO = -[E_ox + 4.8 eV] B->D E Calculate LUMO Energy E_LUMO = -[E_red + 4.8 eV] C->E F Electrochemical Gap Eg = E_LUMO - E_HOMO D->F E->F cluster_large_gap Large HOMO-LUMO Gap cluster_small_gap Small HOMO-LUMO Gap LargeGap Large Energy Input Needed for Excitation HighStab High Kinetic Stability LargeGap->HighStab LowReact Low Chemical Reactivity HighStab->LowReact Drug Application: Stable Drug Candidate LowReact->Drug SmallGap Small Energy Input Needed for Excitation LowStab Low Kinetic Stability SmallGap->LowStab HighReact High Chemical Reactivity LowStab->HighReact Material Application: Organic Semiconductor HighReact->Material

Caption: The HOMO-LUMO gap as a predictor of molecular function.

Conclusion

The electronic structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid can be robustly characterized through a synergistic application of computational and experimental techniques. Density Functional Theory provides a powerful predictive foundation for the HOMO and LUMO energy levels, which can then be validated and refined through UV-Vis spectroscopy and cyclic voltammetry. The resulting HOMO-LUMO energy gap serves as a fundamental descriptor, offering profound insights into the molecule's stability, reactivity, and suitability for applications in drug development and materials science. This integrated approach exemplifies a modern, E-E-A-T-grounded strategy for molecular characterization, ensuring that theoretical models are firmly anchored in experimental reality.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC. (2025, May 14).
  • Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Biology. WuXi AppTec.
  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. (2022, January 5). Royal Society of Chemistry.
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire. University of Wisconsin-Eau Claire.
  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube.
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. (2025, July 2).
  • Advanced Lab Course: UV-Vis Absorption Spectroscopy - Polymer Science. University of Groningen.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE - IRJEdT. International Research Journal of Engineering and Technology.
  • Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch. (2024, August 30). ClinicSearch.
  • Cyclic Voltammetry - HOMO and LUMO levels - Chemistry Stack Exchange. (2017, April 6). Chemistry Stack Exchange.
  • Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide - Benchchem. BenchChem.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. (2022, August 5). AIMS Press.
  • HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING** - Revue Roumaine de Chimie. Revue Roumaine de Chimie.
  • Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach - Scientific & Academic Publishing. Scientific & Academic Publishing.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE - IRJEdT. International Research Journal of Engineering and Technology.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. (2025, June 1). YouTube.
  • Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents.
  • How to Calculate HOMO LUMO Energy Gap - YouTube. (2023, October 3). YouTube.

Sources

Methodological & Application

Application Note: (E)-3-(2,6-Dimethoxyphenyl)acrylic Acid as a Novel Matrix for MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry relies heavily on the physicochemical properties of the matrix to facilitate analyte desorption and ionization. While α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are gold standards for peptides and intact proteins, respectively, they often produce significant background interference in the low-mass region (< 500 Da). This "matrix noise" severely limits their utility for metabolomics, lipidomics, and small-molecule imaging.

Recent advancements in matrix design have demonstrated that dimethoxycinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid (3,4-DMCA), offer superior performance for low-molecular-weight (low-MW) compounds due to their unique crystallization properties and reduced fragmentation[1]. Building on this structural paradigm, (E)-3-(2,6-dimethoxyphenyl)acrylic acid (also known as 2,6-dimethoxycinnamic acid, or 2,6-DMCA)[2] emerges as a highly specialized, next-generation matrix. While naturally occurring as a secondary metabolite in certain plant root exudates[3], its synthetic application as a MALDI matrix offers unprecedented advantages for small-molecule analysis.

Causality & Mechanistic Insight

The positioning of the methoxy groups at the 2 and 6 positions of the phenyl ring creates significant steric hindrance around the acrylic acid side chain. Unlike CHCA, which forms rigid, large crystals leading to "sweet spots" and heterogeneous signal intensity, the steric bulk of 2,6-DMCA disrupts extensive planar π-π stacking. This results in the formation of smaller, more amorphous co-crystals with the analyte, promoting highly homogeneous sample distribution. Furthermore, the absence of a labile phenolic hydroxyl group minimizes oxidative side reactions, while the carboxylic acid moiety efficiently donates protons ([M+H]⁺) during the ablation phase.

Physicochemical Properties & Comparative Matrix Data

To understand the operational advantages of 2,6-DMCA, it is critical to compare its physicochemical profile against established MALDI matrices.

Table 1: Physicochemical Comparison of Cinnamic Acid-Derived MALDI Matrices

MatrixMolecular Weight (Da)UV Absorbance Max (nm)Primary ApplicationCrystal MorphologyLow-Mass Background
2,6-DMCA 208.21~320–340Small molecules, MetabolitesFine, amorphousLow
3,4-DMCA 208.21~330–345Lipids, Low-MW compoundsFine, needle-likeLow
CHCA 189.17~337Peptides (< 3 kDa)Large, heterogeneousHigh
Sinapinic Acid 224.21~337Intact Proteins (> 10 kDa)Large, needle-likeModerate

Ionization Pathway & Workflow Visualization

The efficacy of 2,6-DMCA is rooted in its gas-phase thermodynamics. The following diagram illustrates the mechanistic pathway of energy transfer and ionization.

Ionization L UV Laser (337/355 nm) M 2,6-DMCA Excitation L->M Photon Absorption P Plume Expansion & Desorption M->P Thermal Energy Transfer I Proton Transfer (Gas Phase) P->I Matrix-to-Analyte [M+H]+ D TOF Analyzer Detection I->D Ion Acceleration

Mechanistic pathway of 2,6-DMCA mediated MALDI ionization and proton transfer.

Workflow S1 1. Matrix Preparation 10 mg/mL 2,6-DMCA in 70% MeOH / 0.1% TFA S2 2. Sample Spotting 0.5 µL Analyte + 0.5 µL Matrix (Dried Droplet) S1->S2 S3 3. Co-Crystallization Ambient drying for homogeneous layer S2->S3 S4 4. MALDI-TOF Acquisition Positive Ion Mode, Reflector, Optimized Laser Power S3->S4

Standard experimental workflow for 2,6-DMCA matrix preparation and deposition.

Experimental Protocols

Protocol A: Preparation of 2,6-DMCA Matrix Solution

Self-Validating Step: The solubility of 2,6-DMCA is highly dependent on the organic solvent ratio. A 70% Methanol (MeOH) concentration ensures complete dissolution of the sterically hindered matrix while maintaining sufficient volatility for rapid co-crystallization.

  • Weigh exactly 10.0 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid (CAS: 76197-69-8)[2] into a clean, static-free 1.5 mL microcentrifuge tube.

  • Add 700 µL of LC-MS grade Methanol. Vortex for 30 seconds until the powder is visibly suspended.

  • Add 300 µL of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: The TFA acts as the primary proton source, shifting the equilibrium to ensure the matrix is fully protonated prior to laser ablation.

  • Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Centrifuge at 10,000 × g for 2 minutes to pellet any undissolved particulates. Transfer and use the supernatant. (Note: The solution is stable for up to 1 week if stored at 4°C in the dark).

Protocol B: Sample Deposition (Dried Droplet Method)
  • Pipette 0.5 µL of the analyte solution (e.g., metabolite extract, 1–10 pmol/µL) onto a polished steel MALDI target plate.

  • Immediately overlay with 0.5 µL of the 2,6-DMCA matrix solution.

  • Pipette up and down twice directly on the target to ensure rapid mixing.

  • Allow the spot to dry at ambient temperature and humidity. Self-Validating Step: The 2,6-DMCA will form a fine, opaque film rather than the large crystalline needles typical of CHCA, visually confirming successful homogeneous co-crystallization.

Protocol C: MALDI-MS Imaging (MALDI-MSI) Matrix Spraying

For tissue sections, dimethoxycinnamic acid derivatives are highly effective for mapping low-MW metabolites directly in situ[1].

  • Mount the thinly cut tissue section (e.g., 10 µm thickness) onto an ITO-coated glass slide.

  • Load the 2,6-DMCA matrix solution (modified to 5 mg/mL in 90% Acetonitrile / 0.1% TFA for faster evaporation) into an automated pneumatic sprayer (e.g., HTX TM-Sprayer).

  • Spray parameters: Flow rate 0.1 mL/min, Nozzle temperature 75°C, 8 passes, with a 2-second drying time between passes.

  • Causality: The elevated nozzle temperature and high organic content prevent tissue delocalization (analyte spreading), while the steric properties of 2,6-DMCA ensure a microcrystalline coating (< 2 µm crystal size), enabling high-spatial-resolution imaging without clogging the sprayer nozzle.

Instrument Tuning and Calibration

When using 2,6-DMCA, the laser energy threshold for desorption is typically 10–15% higher than that of CHCA due to the altered UV absorption cross-section at 355 nm (Nd:YAG laser).

  • Mode: Reflector Positive Ion Mode.

  • Mass Range: m/z 100 – 1,500.

  • Laser Power: Begin at 30% and incrementally increase by 2% until a stable total ion chromatogram (TIC) is achieved without severe baseline noise.

  • Pulsed Ion Extraction (PIE): Set to 120 ns to allow sufficient time for the gas-phase proton transfer between the 2,6-DMCA plume and the analyte before acceleration.

References

  • Title: 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI[1] Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor[3] Source: PubMed Central (PMC) / Frontiers in Plant Science URL: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and expert insights for leveraging (E)-3-(2,6-dimethoxyphenyl)acrylic acid in palladium-catalyzed cross-coupling reactions. We focus primarily on the Mizoroki-Heck reaction, exploring how the unique structural and electronic properties of this substrate dictate experimental design. Key considerations, including the profound influence of steric hindrance from the ortho-methoxy groups, are discussed to guide catalyst and ligand selection. Additionally, a protocol for a decarbonylative Sonogashira coupling is presented as an advanced application. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to employ this versatile building block.

Introduction and Substrate Profile

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a substituted cinnamic acid derivative with significant potential in organic synthesis. Its structure presents a unique combination of electronic and steric features that must be carefully considered in the design of cross-coupling protocols.

  • Electronic Effects: The two methoxy groups at the C2 and C6 positions of the phenyl ring are powerful electron-donating groups. They increase the electron density of the aromatic ring and the conjugated system.

  • Steric Hindrance: The same ortho-methoxy groups create significant steric bulk around the aryl-alkene bond. This steric congestion is a dominant factor influencing reactivity, often impeding the approach of catalytic species and favoring specific ligand architectures to achieve successful coupling.[1][2]

  • Reactive Moieties: The molecule offers two primary sites for cross-coupling: the alkene for reactions like the Mizoroki-Heck coupling and the carboxylic acid group, which can be engaged in unconventional couplings such as decarbonylative Sonogashira reactions.[3]

This guide will dissect these features to provide a logical framework for protocol development.

The Mizoroki-Heck Reaction: Arylation of the Alkene

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an unsaturated halide and an alkene.[4] For (E)-3-(2,6-dimethoxyphenyl)acrylic acid, this reaction enables the synthesis of substituted stilbene-like structures.

Mechanistic Causality

The catalytic cycle, illustrated below, proceeds through several key steps: oxidative addition of an aryl halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. A base is required to regenerate the active Pd(0) catalyst.[5]

Mizoroki_Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product Insertion Intermediate Alkene_Complex->Insertion_Product Syn Migratory Insertion Product_Complex L₂PdII(H)(X) + Product Insertion_Product->Product_Complex Syn β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (Base) Product Coupled Product Product_Complex->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Alkene Acrylic Acid Derivative Alkene->PdII_Aryl Base Base Base->Product_Complex

Caption: The Mizoroki-Heck catalytic cycle.

Protocol Design: Overcoming Steric Challenges

The primary challenge with (E)-3-(2,6-dimethoxyphenyl)acrylic acid is the steric hindrance posed by the ortho-methoxy groups. This necessitates careful selection of the catalyst system.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[5][6]

  • Ligand Selection: Standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are highly recommended. Ligands like SPhos or XPhos are designed to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the rate-limiting reductive elimination step.[7] The steric bulk of the ligand can help force the substrates into a productive orientation.

  • Base and Solvent: An inorganic base such as potassium carbonate (K₂CO₃) is often effective.[8] High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are typically used to ensure solubility and achieve necessary reaction temperatures, often exceeding 100 °C.[9]

  • Regioselectivity: For acrylic acids, the coupling typically occurs at the β-position to the carboxyl group, leading to the (E)-isomer of the product due to thermodynamic preference.[10]

Detailed Experimental Protocol: Mizoroki-Heck Reaction

This protocol describes the coupling of (E)-3-(2,6-dimethoxyphenyl)acrylic acid with 4-bromoanisole.

Heck_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification reagents Weigh: 1. Acrylic Acid (1.0 eq) 2. Aryl Halide (1.2 eq) 3. K₂CO₃ (2.0 eq) 4. Pd(OAc)₂ (2 mol%) 5. SPhos (4 mol%) add_solids Add all solids to a dry Schlenk flask. reagents->add_solids evac_fill Evacuate and backfill with Argon (3x). add_solids->evac_fill add_solvent Add degassed dioxane via syringe. evac_fill->add_solvent heat Heat to 110 °C with vigorous stirring. add_solvent->heat cool Cool to room temperature. heat->cool Monitor by TLC (e.g., 12-24h) filter Dilute with EtOAc, filter through Celite®. cool->filter extract Wash filtrate with H₂O & brine. Dry over Na₂SO₄. filter->extract concentrate Concentrate in vacuo. extract->concentrate purify Purify by flash column chromatography. concentrate->purify final_product Final Product purify->final_product Characterize by NMR, MS

Caption: Experimental workflow for the Mizoroki-Heck reaction.

Materials:

  • (E)-3-(2,6-dimethoxyphenyl)acrylic acid (1.0 mmol, 208.2 mg)

  • 4-Bromoanisole (1.2 mmol, 224.4 mg, 150 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add (E)-3-(2,6-dimethoxyphenyl)acrylic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate the flask and backfill with Argon. Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: A Decarbonylative Approach

A more advanced strategy involves using the carboxylic acid moiety in a decarbonylative Sonogashira coupling with a terminal alkyne. This method forges a C(sp²)-C(sp) bond, but requires activation of the carboxylic acid and proceeds through a distinct mechanism involving C-O bond activation and extrusion of carbon monoxide.[3][11]

Key Mechanistic Differences

Unlike the Heck reaction, this pathway does not involve the alkene. The carboxylic acid is typically converted in situ to a more reactive species (e.g., an anhydride or ester). This species undergoes oxidative addition to the Pd(0) center. A subsequent decarbonylation step (loss of CO) forms an arylpalladium(II) intermediate, which then enters the standard Sonogashira cycle. The cycle involves a copper co-catalyst to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[12][13] Copper-free variants have also been developed to prevent the undesired homocoupling of alkynes.[12]

Detailed Experimental Protocol: Decarbonylative Sonogashira Coupling

This protocol describes a hypothetical coupling with phenylacetylene.

Materials:

  • (E)-3-(2,6-dimethoxyphenyl)acrylic acid (1.0 mmol, 208.2 mg)

  • Phenylacetylene (1.5 mmol, 153.2 mg, 165 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 mmol, 57.8 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Pivalic Anhydride ((t-BuCO)₂O) (1.5 mmol, 279.4 mg, 304 µL)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add (E)-3-(2,6-dimethoxyphenyl)acrylic acid, Pd(OAc)₂, Xantphos, and CuI.

  • Evacuate and backfill the flask with Argon (3x).

  • Add anhydrous toluene, followed by triethylamine, phenylacetylene, and pivalic anhydride via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Summary of Conditions and Troubleshooting

The successful application of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in cross-coupling reactions hinges on accommodating its steric bulk.

ParameterMizoroki-Heck ReactionDecarbonylative SonogashiraCausality & Rationale
Pd Source Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (2-5 mol%)Common, stable, and reliable Pd(II) precursors.
Ligand Bulky Monophosphines (e.g., SPhos)Bulky Bidentates (e.g., Xantphos)Bulky ligands are crucial to overcome steric hindrance and promote reductive elimination.[7]
Base K₂CO₃, Cs₂CO₃ (Inorganic)Et₃N, DIPA (Organic Amine)The base in Heck regenerates the catalyst; in Sonogashira, it also deprotonates the alkyne.[5][14]
Solvent Dioxane, DMF, TolueneToluene, THFHigh-boiling, non-protic solvents are generally required.
Temperature 100 - 120 °C80 - 110 °CThermal energy is needed to overcome activation barriers.
Additive None typically requiredCuI (optional), Activating AgentSonogashira often uses a Cu(I) co-catalyst; the carboxylic acid requires activation.[12]

Troubleshooting Guide:

  • No Reaction / Low Conversion:

    • Check Atmosphere: Ensure the reaction is strictly anaerobic; oxygen can deactivate the Pd(0) catalyst.

    • Increase Temperature: The steric hindrance may require higher thermal energy.

    • Change Ligand: Screen different bulky electron-rich ligands. The ligand-substrate interaction is critical.

    • Solvent/Base Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure.

  • Formation of Side Products:

    • Heck: Isomerization of the product may occur. Lowering the temperature slightly may improve selectivity.

    • Sonogashira: Alkyne homocoupling (Glaser coupling) is a common side reaction. Running the reaction under copper-free conditions can mitigate this issue.[12]

    • Decomposition: Substrate or product may be unstable at high temperatures. Consider a lower reaction temperature with a more active catalyst system if decomposition is observed.

Conclusion

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a valuable substrate for creating complex molecular architectures via palladium-catalyzed cross-coupling. Its pronounced steric hindrance is not a barrier but a key experimental parameter that must be addressed through the rational selection of bulky, electron-rich phosphine ligands. By understanding the mechanistic underpinnings of the Mizoroki-Heck and decarbonylative Sonogashira reactions, researchers can effectively design robust protocols to access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16).
  • Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans | The Journal of Organic Chemistry - ACS Publications.
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC. (2023, May 26).
  • Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... - ResearchGate.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - Rsc.org. (2021, November 10).
  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction | PNAS. (2011, May 11).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Regioirregular Mizoroki-Heck reaction | Research Communities by Springer Nature. (2021, April 16).
  • Sonogashira coupling - Wikipedia.
  • Heck reaction - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 05).
  • Heck Reaction.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC.
  • Dimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

Sources

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant capacity of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a substituted cinnamic acid derivative. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathophysiology of numerous diseases. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in pharmaceutical and nutraceutical research. This document details the theoretical underpinnings and step-by-step protocols for four widely accepted spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. By employing assays with distinct chemical mechanisms—Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—researchers can develop a robust and multi-faceted antioxidant profile for the target compound.

Introduction: The Rationale for Antioxidant Profiling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[1][2] However, overproduction of these highly reactive molecules can lead to oxidative damage to critical cellular components, including lipids, proteins, and DNA.[1][3] This cellular injury is a key contributor to the development and progression of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.[3][4][5] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[4][6]

(E)-3-(2,6-dimethoxyphenyl)acrylic acid belongs to the cinnamic acid family, a class of compounds known for its diverse biological activities. Structurally similar compounds, such as caffeic acid and (E)-3-(3,4-dimethoxyphenyl)acrylic acid, have demonstrated notable antioxidant properties.[7] Therefore, a thorough evaluation of the antioxidant potential of (E)-3-(2,6-dimethoxyphenyl)acrylic acid is a critical step in its preclinical assessment.

No single assay can fully capture the complex nature of antioxidant activity. Therefore, this guide advocates for a multi-assay approach to construct a comprehensive antioxidant profile. We will explore assays based on two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[3][8][9]

  • Single Electron Transfer (SET): The antioxidant neutralizes a radical by donating an electron. The FRAP assay is a prime example of a SET-based method.[10][11][12]

Some assays, like DPPH and ABTS, can operate through a combination of both mechanisms.[8][13] By utilizing this panel of tests, researchers can gain a more complete understanding of the compound's antioxidant behavior.

G Core Mechanisms of Antioxidant Action cluster_HAT HAT Mechanism cluster_SET SET Mechanism Antioxidant Antioxidant (AH) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT H• SET Single Electron Transfer (SET) Antioxidant->SET e⁻ Radical Free Radical (R•) Radical->HAT Oxidant Oxidant (e.g., Fe³⁺) Oxidant->SET NeutralizedRadical Neutralized Radical (RH) HAT->NeutralizedRadical DeprotonatedAntioxidant Antioxidant Radical (A•) HAT->DeprotonatedAntioxidant ReducedOxidant Reduced Oxidant (e.g., Fe²⁺) SET->ReducedOxidant OxidizedAntioxidant Oxidized Antioxidant (A⁺) SET->OxidizedAntioxidant

Diagram 1: The two primary antioxidant mechanisms, HAT and SET.

Compound Preparation: (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Proper preparation of the test compound is critical for obtaining accurate and reproducible results.

  • Compound: (E)-3-(2,6-dimethoxyphenyl)acrylic acid[14]

  • Appearance: White to off-white powder or crystals.

  • Solvent Selection: Due to its chemical structure, methanol or ethanol are suitable solvents for creating a stock solution. For assays requiring aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid interference.

Protocol for Stock Solution Preparation
  • Accurately weigh 5-10 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid using an analytical balance.

  • Dissolve the compound in a minimal amount of the chosen solvent (e.g., 100% methanol) in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the solvent to create a high-concentration stock solution (e.g., 10 mM or 1 mg/mL).

  • Store the stock solution in an amber vial at -20°C to protect it from light and degradation.

  • Prepare fresh working dilutions from the stock solution for each experiment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is a rapid and widely used SET/HAT-based method.[12] The DPPH molecule is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[13][15][16] When an antioxidant donates an electron or hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow.[15][16] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[12][15]

Application

This assay is excellent for initial high-throughput screening of compounds due to its simplicity, reproducibility, and low cost.[12][15] It provides a good primary indication of a compound's ability to act as a free radical scavenger.

G DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Reaction Mix Sample/Control with DPPH Solution Prep_DPPH->Reaction Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Reaction Prep_Control Prepare Positive Control (e.g., Trolox) Prep_Control->Reaction Incubate Incubate in Dark (30 min, RT) Reaction->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Value Measure->Calculate

Diagram 2: Experimental workflow for the DPPH assay.
Protocol

A. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[17]

  • Test Compound Working Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of the (E)-3-(2,6-dimethoxyphenyl)acrylic acid stock solution using methanol.

  • Positive Control: Prepare working solutions of a standard antioxidant like Trolox or Ascorbic Acid at the same concentrations as the test compound.

B. Assay Procedure (96-well plate format)

  • Add 100 µL of the freshly prepared 0.1 mM DPPH solution to each well of a 96-well microplate.

  • Add 100 µL of each test compound dilution to the corresponding wells.

  • For the positive control, add 100 µL of each Trolox dilution to separate wells.

  • For the blank (negative control), add 100 µL of methanol instead of the test compound.

  • Mix gently by pipetting.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8][13]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[17]

C. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Where:

      • A_blank is the absorbance of the negative control (DPPH solution + methanol).

      • A_sample is the absorbance of the test compound or positive control.

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore.[18][19] This radical has characteristic absorption maxima, with the peak at 734 nm being the most commonly used for analysis.[18][20] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral ABTS form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.[18]

Application

A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[19][21] The radical is soluble in both aqueous and organic solvents, making it more versatile than the DPPH assay for a broader range of compounds and sample matrices.

G ABTS Assay Workflow Prep_Radical Generate ABTS•+ Radical (ABTS + K₂S₂O₈) Incubate 12-16h in dark Dilute_Radical Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm Prep_Radical->Dilute_Radical Reaction Add small volume of Sample to large volume of ABTS•+ Dilute_Radical->Reaction Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Reaction Incubate Incubate at RT (e.g., 6 min) Reaction->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC (Trolox Equivalent Antioxidant Capacity) Measure->Calculate

Diagram 3: Experimental workflow for the ABTS assay.
Protocol

A. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[18]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[18]

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[18][22]

  • Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[23]

  • Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 0-15 µM) in the appropriate buffer to generate a standard curve.

B. Assay Procedure (96-well plate format)

  • Add 190 µL of the adjusted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the test compound dilutions or Trolox standards to the corresponding wells.

  • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

C. Data Analysis

  • Calculate the percentage of inhibition for each Trolox standard and test sample concentration as described for the DPPH assay.

  • Plot the % inhibition versus the concentration for the Trolox standards to create a standard curve.

  • The antioxidant activity of the test compound is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated by comparing the absorbance change produced by the sample with that of the Trolox standard curve.[18]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle

The FRAP assay is a SET-based method that directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][24] The assay is conducted in an acidic environment (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless, to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color with an absorbance maximum at 593 nm.[11][25] The increase in absorbance is proportional to the total reducing power of the antioxidant.[26]

Application

This assay provides a direct measure of the electron-donating capacity of a compound.[11] It is simple, rapid, and cost-effective, making it a valuable tool for assessing the reducing potential of pure compounds and complex mixtures.[26]

G FRAP Assay Workflow Prep_Reagent Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm_Reagent Warm Reagent to 37°C Prep_Reagent->Warm_Reagent Reaction Add FRAP Reagent to Sample/Standard Warm_Reagent->Reaction Prep_Sample Prepare Sample and Standards (FeSO₄) Prep_Sample->Reaction Incubate Incubate at 37°C (e.g., 4-30 min) Reaction->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferrous Iron Equivalents (Fe²⁺) Measure->Calculate

Diagram 4: Experimental workflow for the FRAP assay.
Protocol

A. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh on the day of use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][27] Warm this reagent to 37°C before use.[10]

  • Ferrous Sulfate (FeSO₄) Standards: Prepare a series of FeSO₄ solutions (e.g., 100 to 2000 µM) in deionized water for the standard curve.

B. Assay Procedure

  • Add 180 µL of the pre-warmed FRAP reagent to the wells of a 96-well plate.

  • Add 20 µL of the test compound, FeSO₄ standards, or a blank (solvent) to the appropriate wells.

  • Mix and incubate at 37°C for a specified time (protocols vary, from 4 to 30 minutes).[10][27]

  • Measure the absorbance at 593 nm.

C. Data Analysis

  • Subtract the blank reading from all sample and standard readings.

  • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

  • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for the test compound.

  • Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[2][9] The assay uses a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which, upon thermal decomposition, produces peroxyl radicals.[28][29] These radicals quench the fluorescence of a probe, most commonly fluorescein.[9] An antioxidant in the sample scavenges these peroxyl radicals, thereby preserving the fluorescence signal.[3] The fluorescence decay is monitored kinetically, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[9]

Application

The ORAC assay is considered highly relevant to human biology because it utilizes a peroxyl radical, which is a common ROS in the body.[29] It measures the classic radical chain-breaking ability of an antioxidant via hydrogen atom donation.

G ORAC Assay Workflow Prep_Plate Add Sample, Standards (Trolox), and Fluorescein Probe to Plate Incubate_Pre Pre-incubate Plate at 37°C Prep_Plate->Incubate_Pre Initiate Initiate Reaction by Injecting Fresh AAPH Solution Incubate_Pre->Initiate Measure Begin Kinetic Fluorescence Reading (Ex:485, Em:520) Every 1-2 min for 90 min Initiate->Measure Calculate Calculate Area Under the Curve (AUC) and Trolox Equivalents (TE) Measure->Calculate

Diagram 5: Experimental workflow for the ORAC assay.
Protocol

A. Reagent Preparation

  • Phosphate Buffer (75 mM, pH 7.4): Standard laboratory buffer.

  • Fluorescein Working Solution: Prepare a stock solution (e.g., 4 µM) in phosphate buffer and store at 4°C, protected from light. Immediately before use, dilute the stock to the final working concentration (e.g., ~8 nM) with phosphate buffer.[2][9]

  • AAPH Solution (e.g., 75 mM): Prepare this solution fresh immediately before the assay by dissolving AAPH powder in phosphate buffer pre-warmed to 37°C.[9]

  • Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer for the standard curve.

B. Assay Procedure (96-well black plate)

  • Add 25 µL of the test compound, Trolox standards, or phosphate buffer (blank) to the appropriate wells.

  • Add 150 µL of the fluorescein working solution to all wells.

  • Mix and incubate the plate at 37°C for 30 minutes in the microplate reader.[9][28]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This is best done using the plate reader's injectors to ensure consistent timing.[9]

  • Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) at 37°C.[9]

  • Record data every 1-2 minutes for 60-90 minutes, or until the fluorescence has decayed significantly.[9]

C. Data Analysis

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.

  • Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank .

  • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

  • Use the linear regression equation to determine the Trolox Equivalents (TE) for the test compound. Results are expressed as µmol of TE per gram or mole of the compound.[28]

Data Summary and Interpretation

To provide a comprehensive profile, the results from all assays should be compiled and compared. A lower IC₅₀ value (DPPH) or higher TEAC/equivalent value (ABTS, FRAP, ORAC) indicates greater antioxidant capacity.

Table 1: Hypothetical Antioxidant Capacity Data for (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Assay ParameterResultUnitImplied Mechanism
DPPH IC₅₀ 45.8µg/mLMixed SET / HAT
ABTS TEAC 2.1mM TE / mMMixed SET / HAT
FRAP Value 1.8mM Fe²⁺ / mMSET
ORAC Value 3.5µM TE / µMHAT

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that (E)-3-(2,6-dimethoxyphenyl)acrylic acid is a potent antioxidant. The strong performance in the ORAC assay (3.5 TE) indicates it is an effective hydrogen atom donor, capable of breaking peroxyl radical chains. The solid FRAP value (1.8 Fe²⁺ equivalents) confirms its ability to act as a reducing agent via electron donation. The DPPH and ABTS results are consistent with these findings, reflecting its capacity to engage in both HAT and SET mechanisms. This multi-faceted activity makes it a promising candidate for further investigation.

Conclusion

This guide provides a detailed set of protocols for assessing the in vitro antioxidant capacity of (E)-3-(2,6-dimethoxyphenyl)acrylic acid. By employing the DPPH, ABTS, FRAP, and ORAC assays, researchers can systematically characterize the compound's ability to scavenge free radicals through both hydrogen atom and single electron transfer mechanisms. A comprehensive evaluation using this panel of assays is essential for establishing a robust antioxidant profile, which is a foundational step in the drug discovery and development process for novel therapeutic agents aimed at mitigating oxidative stress.

References

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  • Wang, M., et al. (2010, July 8). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. ACS Publications. Available at: [Link]

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  • Prior, R. L., et al. (2013, October 16). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. PMC. Available at: [Link]

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  • MDPI. (2025, May 24). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Available at: [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Available at: [Link]

  • Pisoschi, A. M., et al. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Available at: [Link]

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  • Slovak University of Agriculture in Nitra. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Available at: [Link]

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  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available at: [Link]

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Application Notes and Protocols: Selective Catalytic Hydrogenation of the Alkene Moiety in (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the selective catalytic hydrogenation of the carbon-carbon double bond in (E)-3-(2,6-dimethoxyphenyl)acrylic acid to yield 3-(2,6-dimethoxyphenyl)propanoic acid. The protocol emphasizes the use of palladium on activated carbon (Pd/C), a robust and highly efficient heterogeneous catalyst that offers excellent chemoselectivity under mild conditions. We will explore the underlying principles of catalyst selection, provide step-by-step experimental procedures for both atmospheric and elevated pressure conditions, and outline methods for reaction monitoring, workup, and product characterization. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.

Introduction: The Strategic Importance of Selective Hydrogenation

The reduction of α,β-unsaturated carboxylic acids is a cornerstone transformation in organic synthesis, providing access to saturated carboxylic acid motifs prevalent in pharmaceuticals and biologically active molecules. The target substrate, (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a cinnamic acid derivative, presents a common challenge: the selective saturation of the alkene C=C bond without affecting the carboxylic acid functionality or the integrity of the aromatic ring.

Catalytic hydrogenation stands as the most atom-economical and environmentally benign method for this purpose.[1][2] The choice of catalyst is paramount to achieving the desired selectivity. While homogeneous catalysts, such as those based on Rhodium or Iridium, can offer high activity and are essential for asymmetric hydrogenations, heterogeneous catalysts like palladium on carbon (Pd/C) are often preferred for their operational simplicity, ease of product separation, and recyclability in non-chiral applications.[3][4][5][6]

This application note focuses on a field-proven, reliable protocol using 10% Pd/C, which is known to effectively hydrogenate carbon-carbon double bonds without readily reducing other functional groups under mild conditions.[7][8]

Mechanistic Rationale and Catalyst Selection

The Horiuti-Polanyi Mechanism on a Heterogeneous Catalyst

The hydrogenation on a solid catalyst surface, such as palladium, is generally understood to follow the Horiuti-Polanyi mechanism. The key steps involve:

  • Adsorption: The unsaturated substrate, (E)-3-(2,6-dimethoxyphenyl)acrylic acid, adsorbs onto the palladium surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) dissociatively adsorbs onto the catalyst surface, forming reactive palladium-hydride species.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.

  • Desorption: The saturated product, 3-(2,6-dimethoxyphenyl)propanoic acid, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Why Palladium on Carbon (Pd/C)?

For this specific transformation, 10% Pd/C is the catalyst of choice due to a confluence of favorable properties:

  • High Chemoselectivity: Pd/C displays a strong preference for reducing "soft" functional groups like alkenes and alkynes over "harder" ones like carboxylic acids and aromatic rings under mild temperatures and pressures.[5][8] Reduction of the phenyl ring would require significantly harsher conditions (higher temperatures and pressures).

  • Excellent Activity: Palladium is a highly active metal for hydrogenation, allowing for low catalyst loadings and reasonable reaction times at or near ambient temperature.

  • Operational Simplicity: As a heterogeneous catalyst, Pd/C is a solid that can be easily removed from the reaction mixture by simple filtration, drastically simplifying the product workup.[6][9]

  • Robustness & Cost-Effectiveness: Pd/C is less sensitive to air and moisture than many homogeneous catalysts and is a cost-effective option for scalable syntheses.

Experimental Protocols

This section details two reliable protocols for the hydrogenation. Protocol A uses a simple hydrogen balloon setup suitable for small-scale lab synthesis at atmospheric pressure. Protocol B describes the procedure for an elevated pressure reaction using a Parr hydrogenation apparatus, which is ideal for larger scales or when faster reaction rates are desired.

Core Reaction Transformation

The overall chemical reaction is illustrated below.

G sub prod sub_img catalyst 10% Pd/C, H₂ Ethanol, 25°C sub_img->catalyst sub_label (E)-3-(2,6-dimethoxyphenyl)acrylic acid prod_img prod_label 3-(2,6-dimethoxyphenyl)propanoic acid catalyst->prod_img

Caption: Catalytic hydrogenation of the target substrate.

Protocol A: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This method is convenient for scales typically up to 5-10 mmol.

Materials and Equipment:

  • (E)-3-(2,6-dimethoxyphenyl)acrylic acid

  • 10% Palladium on Carbon (Pd/C, 50% wet with water is recommended for safety)

  • Ethanol (EtOH), reagent grade

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Vacuum/inert gas manifold (Nitrogen or Argon)

  • Hydrogen balloon (a heavy-walled balloon is recommended)[10]

  • Syringes and needles

  • Filtration apparatus (Büchner funnel, filter flask, Celite® 545)

Step-by-Step Procedure:

  • Flask Preparation: To a 100 mL three-neck round-bottom flask containing a magnetic stir bar, add (E)-3-(2,6-dimethoxyphenyl)acrylic acid (e.g., 2.08 g, 10 mmol).

  • Solvent Addition: Add ethanol (40 mL). Stir the mixture at room temperature until the substrate is fully dissolved.

  • Inerting the Flask: Seal the flask with rubber septa. Connect one neck to a vacuum/inert gas manifold. Evacuate the flask gently and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.[9]

  • Catalyst Addition: Under a positive pressure of nitrogen, briefly remove one septum and add the 10% Pd/C catalyst (e.g., 100 mg, ~5 wt%). Causality: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvent vapors in the presence of air, which can cause a fire.[9][10]

  • Hydrogen Introduction: Attach a hydrogen-filled balloon to one neck of the flask via a needle. Purge the system by evacuating and backfilling with hydrogen three times. Finally, leave the flask under a static pressure of hydrogen from the balloon (approx. 1 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases, which directly impacts the reaction rate.[10][11]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (via syringe), filtering it through a plug of Celite, and analyzing by ¹H NMR. The reaction is typically complete within 2-6 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[11] Prepare a small pad of Celite (~1-2 cm thick) in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL). Critical Safety Note: Do not allow the filtered catalyst cake to dry on the funnel.[11][12] The pyrophoric catalyst, highly activated with adsorbed hydrogen, can ignite spontaneously upon exposure to air.[11] Keep the pad wet and, after use, transfer the Celite/catalyst slurry into a designated waste container under water.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 3-(2,6-dimethoxyphenyl)propanoic acid, which is often of sufficient purity for subsequent steps.

  • Purification (if necessary): If further purification is required, the solid product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol B: Elevated Pressure Hydrogenation (Parr Apparatus)

This method is suitable for larger scales and typically provides faster reaction rates.

Materials and Equipment:

  • Same chemicals as Protocol A

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Glass liner for the reactor vessel

Step-by-Step Procedure:

  • Reactor Charging: Charge the glass liner of the Parr reactor with (E)-3-(2,6-dimethoxyphenyl)acrylic acid (e.g., 10.4 g, 50 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet, e.g., 500 mg, ~5 wt%) to the solution.

  • Assembly and Purging: Place the liner in the Parr reactor, seal the vessel, and connect it to the apparatus according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~50 psi, then vent carefully. Repeat this nitrogen purge cycle five times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas by pressurizing to ~50 psi and venting (repeat three times). Finally, pressurize the reactor to the desired pressure (e.g., 5 bar / ~75 psi) with hydrogen.[6]

  • Reaction: Begin vigorous stirring and maintain the reaction at 25°C. The reaction progress is conveniently monitored by observing the pressure drop from the hydrogen tank. When hydrogen uptake ceases, the reaction is complete (typically 1-3 hours).

  • Workup: Carefully vent the excess hydrogen from the reactor. Purge the vessel with nitrogen five times. Open the reactor and remove the reaction mixture.

  • Isolation and Purification: Follow steps 8-10 from Protocol A to filter the catalyst, isolate the product, and perform recrystallization if needed.

Data Summary and Product Characterization

Typical Reaction Parameters
ParameterProtocol A (Atmospheric)Protocol B (Elevated Pressure)Rationale / Comment
Catalyst 10% Pd/C10% Pd/CExcellent activity and selectivity for C=C reduction.[7]
Catalyst Loading 2–10 mol% (5 wt%)1–5 mol% (5 wt%)Lower loading is often possible at higher pressure.
Substrate Conc. 0.25 M0.33 MConcentration is flexible; shown here are typical values.
Solvent EthanolEthanolProtic solvents often accelerate hydrogenation rates.[10]
H₂ Pressure ~1 atm (balloon)3–10 bar (45–150 psi)Higher pressure increases H₂ concentration, speeding up the reaction.
Temperature 25°C (Room Temp.)25°C (Room Temp.)Reaction is efficient at ambient temperature.
Typical Time 2–6 hours1–3 hoursVaries with stirring efficiency and catalyst activity.
Expected Yield >95%>95%The reaction is typically very clean and high-yielding.
Analytical Characterization

To confirm the identity and purity of the product, 3-(2,6-dimethoxyphenyl)propanoic acid, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The most definitive method. The key diagnostic change is the disappearance of the two vinyl proton signals (doublets, typically δ 6.5-8.0 ppm) of the starting material and the appearance of two new aliphatic signals (triplets, typically δ 2.5-3.5 ppm) corresponding to the -CH₂-CH₂- moiety of the product. The signals for the aromatic protons, methoxy groups, and the carboxylic acid proton will remain.

  • ¹³C NMR Spectroscopy: Confirms the saturation by the disappearance of the two alkene carbon signals (typically δ 120-145 ppm).

  • Mass Spectrometry (MS): The product's molecular weight will be 2 Da higher than the starting material due to the addition of two hydrogen atoms. (Expected [M+H]⁺ for product: 211.09).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the conversion of the starting material and the purity of the final product.[13]

Workflow Visualization

The general experimental workflow for heterogeneous catalytic hydrogenation is summarized in the diagram below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation arrow arrow A Charge Flask with Substrate & Solvent B Purge with Inert Gas (N₂ or Ar) A->B C Add Pd/C Catalyst (under N₂) B->C D Purge with H₂ C->D E Stir Vigorously under H₂ Atmosphere/Pressure D->E F Monitor Progress (TLC, NMR, H₂ Uptake) E->F G Purge with Inert Gas (N₂) F->G H Filter through Celite (Keep Wet!) G->H I Remove Solvent (Rotary Evaporation) H->I J Purify if Needed (Recrystallization) I->J K Final Product: 3-(2,6-dimethoxyphenyl)propanoic acid J->K

Caption: General workflow for heterogeneous catalytic hydrogenation.

References

  • Ahmed Iraqi, Neil R. Fairfax, Sheila A. Jones, David J. Cole-Hamilton. (1993). Hydrogenation of acrylic acids catalysed by complexes of rhodium(I) containing mixed anhydrides of acrylic and diphenylphosphinous acids. Journal of the Chemical Society, Dalton Transactions.
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Ostermeier, M., et al. (2003). Highly Enantioselective Rhodium‐Catalyzed Hydrogenation of 2‐(2‐Methoxy‐2‐oxoethyl)acrylic Acid.
  • Ahmed Iraqi, et al. (1993). Hydrogenation of Acrylic Acids catalysed by Complexes of Rhodium(i) containing Mixed Anhydrides of Acrylic. RSC Publishing.
  • Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)-Catalyzed Enantioselective Hydrogenation of Substituted Acrylic Acids with Sterically Similar β,β-Diaryls.
  • Anonymous. (n.d.). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Shinde, S. (2020). Catalytic hydrogenation of cinnamic acid and salicylic acid. CSIR-NCL Library, Pune.
  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • Nanalysis Corp. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM.
  • Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC.
  • Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
  • Taleb, B., et al. (2025). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
  • Zhang, Z., et al. (2016). Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Journal of the American Chemical Society.
  • Fonte, C., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology (RSC Publishing).
  • Zimmermann, B. M., Kobosil, S. C. K., & Teichert, J. F. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing.
  • Anonymous. (n.d.). Efficient catalytic hydrogenation of acrylic rosin over high-activity Pd/C catalyst under mild conditions.
  • Anonymous. (n.d.). The Handbook of Homogeneous Hydrogenation.
  • Anonymous. (n.d.).
  • Zimmermann, B. M., Kobosil, S. C. K., & Teichert, J. F. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes.
  • Anonymous. (n.d.).
  • Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI.
  • FUJIFILM Wako. (n.d.). Chemoselective Reduction catalysts.
  • The Sarpong Group. (n.d.).
  • DDUDundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
  • Zimmermann, B. M., Kobosil, S. C. K., & Teichert, J. F. (n.d.). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv.
  • Anonymous. (n.d.).
  • BenchChem. (2025).
  • Tu, T., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. Organic Letters.
  • Zhang, X., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC.
  • Anonymous. (n.d.).
  • Anonymous. (2023).
  • NiobiumSteel. (2022).
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281.
  • Boulang, W. (n.d.).
  • Pidko, E. A., et al. (2015).
  • Anonymous. (n.d.).
  • Scientific Update. (n.d.). Heterogeneous Catalytic Hydrogenation.
  • Anonymous. (2024).
  • Anonymous. (n.d.). Hydrogenation heterogeneous (catalytic) hydrogenation g homogeneous oxidation state: Rh(I) valence electrons: 16e Wilkinson's.
  • Anonymous. (2024).
  • Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing).
  • Anonymous. (n.d.). Development of Hydrogenation of N-Heteroaromatics with Triarylborane Catalysts under Crude or Pure H2. The University of Osaka Institutional Knowledge Archive : OUKA.

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Application Note: (E)-3-(2,6-dimethoxyphenyl)acrylic acid in the Development of GPX4-Targeted Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(E)-3-(2,6-dimethoxyphenyl)acrylic acid, commonly known as 2,6-dimethoxycinnamic acid (2,6-DMCA)[1], is a highly versatile cinnamic acid derivative. While it naturally occurs as a secondary metabolite in plant root exudates—serving as a biomarker for Biological Nitrification Inhibition (BNI) in agricultural biotechnology[2]—its most profound application lies in modern oncology drug discovery.

Specifically, 2,6-DMCA is utilized as a critical structural building block to synthesize water-soluble prodrugs of DMOCPTL , a potent parthenolide derivative[3]. DMOCPTL exhibits remarkable efficacy against Triple-Negative Breast Cancer (TNBC) by directly binding to Glutathione Peroxidase 4 (GPX4), triggering its ubiquitination and subsequent proteasomal degradation[4]. This application note details the mechanistic rationale, chemical synthesis, and biological validation protocols for utilizing 2,6-DMCA in the development of GPX4-targeted ferroptosis inducers.

Mechanistic Grounding: The GPX4-Ferroptosis Axis

Parthenolide (PTL) is a natural sesquiterpene lactone with known anti-cancer properties, but its clinical utility is severely hampered by poor aqueous solubility and low bioavailability[5]. To overcome this, medicinal chemists developed DMOCPTL, which demonstrates a 15-fold improvement in anti-TNBC activity compared to PTL[6].

To further optimize DMOCPTL for in vivo administration, 2,6-DMCA is conjugated to the parthenolide core via an ester linkage, followed by salt formation, yielding "Compound 13"[7]. Upon physiological hydrolysis, the active DMOCPTL moiety is released. It covalently binds to the active site of GPX4, inducing rapid ubiquitination[5]. The degradation of GPX4 dismantles the cell's primary lipid antioxidant defense, leading to catastrophic lipid peroxidation (ferroptosis) and the concurrent upregulation of Early Growth Response 1 (EGR1), which drives mitochondrial apoptosis[8].

Pathway Prodrug Compound 13 (Contains 2,6-DMCA) DMOCPTL DMOCPTL (Active Moiety) Prodrug->DMOCPTL In vivo Hydrolysis GPX4 GPX4 Enzyme DMOCPTL->GPX4 Direct Covalent Binding Ubiquitination GPX4 Ubiquitination & Proteasomal Degradation GPX4->Ubiquitination Induces LipidROS Lipid Peroxidation (ROS Accumulation) Ubiquitination->LipidROS Loss of Antioxidant Defense EGR1 EGR1 Upregulation Ubiquitination->EGR1 Transcriptional Activation Ferroptosis Ferroptosis LipidROS->Ferroptosis Membrane Rupture Apoptosis Mitochondrial Apoptosis EGR1->Apoptosis Cytochrome C Release

Fig 1: Mechanistic pathway of 2,6-DMCA-derived Compound 13 inducing ferroptosis and apoptosis.

Chemical Synthesis Protocol: Preparation of Compound 13

The following protocol details the Steglich esterification used to couple 2,6-DMCA with the dimethylamino-parthenolide intermediate (Compound 11) to form the prodrug[3].

Causality & Trustworthiness: A standard acid-catalyzed esterification would destroy the sensitive epoxide and γ-butyrolactone rings of the parthenolide core. Therefore, a mild Steglich esterification using EDCI and DMAP is employed. The protocol is self-validating through the required TLC monitoring and LC-MS confirmation steps prior to salt formation.

Step-by-Step Methodology
  • Activation of 2,6-DMCA:

    • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 712 mg (3.42 mmol) of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in 25 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C using an ice bath to prevent exothermic degradation of the coupling reagents.

    • Add 655.6 mg (3.42 mmol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 27.8 mg (0.228 mmol) of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation.

  • Coupling Reaction:

    • Add 705 mg (2.28 mmol) of the parthenolide alcohol intermediate (Compound 11) to the mixture.

    • Dropwise, add 0.45 mL (3.42 mmol) of Triethylamine (TEA).

    • Remove the ice bath and allow the mixture to stir at room temperature for 8 hours.

    • Validation Check: Monitor reaction progress via TLC (DCM:MeOH = 50:1). The disappearance of the Compound 11 spot confirms reaction completion.

  • Workup and Purification (Compound 12):

    • Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize the TEA and DMAP.

    • Extract the aqueous layer with CH₂Cl₂ (3 × 75 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel column chromatography (DCM:MeOH = 50:1) to yield Compound 12 (ester free base) as a white solid (approx. 86% yield)[5].

  • Salt Formation (Compound 13):

    • Dissolve 1.15 g (2.3 mmol) of Compound 12 in 23 mL of methanol.

    • Add 267 mg (2.3 mmol) of fumaric acid. Stir for 6.5 hours at room temperature.

    • Concentrate under vacuum to afford Compound 13 as a white amorphous solid[3]. Rationale: The fumarate salt dramatically increases the aqueous solubility of the highly lipophilic ester, enabling in vivo dosing via PBS solution[3].

Synthesis A Parthenolide Alcohol (11) C EDCI / DMAP TEA, CH2Cl2 A->C B (E)-3-(2,6-dimethoxyphenyl) acrylic acid B->C D Compound 12 (Ester Intermediate) C->D Steglich Esterification E Fumaric Acid MeOH D->E F Compound 13 (Water-Soluble Prodrug) E->F Salt Formation

Fig 2: Chemical synthesis workflow for DMOCPTL prodrug (Compound 13).

Biological Evaluation Protocol: Validating GPX4-Mediated Ferroptosis

To confirm that the synthesized 2,6-DMCA derivative successfully induces ferroptosis, researchers must evaluate lipid reactive oxygen species (ROS) accumulation and GPX4 degradation in TNBC cells[9].

Causality & Trustworthiness: Cell death can occur via multiple pathways (necrosis, apoptosis, autophagy). To definitively prove ferroptosis, the protocol must include a rescue condition using Ferrostatin-1 (Fer-1) , a specific lipid ROS scavenger. If Fer-1 rescues cell viability, the mechanism is self-validated as ferroptotic.

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Seed MDA-MB-231 (human TNBC) cells in a 6-well plate at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

    • Pre-treat the Rescue Control wells with 1 μM Ferrostatin-1 for 2 hours.

    • Treat the experimental wells with the IC₅₀ concentration of Compound 13 (dissolved in PBS) for 24 hours.

  • Lipid ROS Measurement (C11-BODIPY Assay):

    • Rationale: C11-BODIPY is a fluorescent lipid peroxidation sensor. Upon oxidation by lipid ROS, its emission shifts from red (~590 nm) to green (~510 nm).

    • Wash cells twice with PBS and incubate with 5 μM C11-BODIPY (581/591) for 30 minutes at 37 °C in the dark.

    • Harvest cells via trypsinization, wash, and resuspend in 500 μL PBS.

    • Analyze via Flow Cytometry (FITC channel for oxidized C11-BODIPY). An increase in FITC fluorescence confirms lipid ROS accumulation.

  • GPX4 Ubiquitination Analysis (Western Blot):

    • Lyse a parallel set of treated cells using RIPA buffer containing protease and proteasome inhibitors (e.g., MG132). Rationale: MG132 prevents the proteasome from degrading the ubiquitinated GPX4, allowing the poly-ubiquitin chains to be visualized.

    • Perform SDS-PAGE and immunoblot using anti-GPX4 and anti-Ubiquitin antibodies. A high-molecular-weight smear in the GPX4 pull-down confirms direct ubiquitination[6].

Quantitative Data Summary

The integration of the 2,6-DMCA moiety into the parthenolide structure yields profound improvements in pharmacological metrics. Below is a summary of the expected quantitative shifts based on validated literature[10]:

Metric / AssayParent Compound (Parthenolide)2,6-DMCA Derivative (DMOCPTL / Cmpd 13)Mechanistic Implication
TNBC Cell Viability (IC₅₀) 2.68 – 4.63 μM0.20 – 0.27 μM~15-fold increase in cytotoxic potency against MDA-MB-231 and SUM-159 cells.
Aqueous Solubility < 0.1 mg/mL> 10 mg/mL (as fumarate salt)Enables viable in vivo intravenous/PBS dosing.
Lipid ROS Levels Baseline> 300% increase vs. ControlConfirms catastrophic lipid peroxidation (Ferroptosis).
GPX4 Protein Expression Stable> 80% Reduction (at 24h)Validates targeted proteasomal degradation via ubiquitination.

Secondary Application Note: BNI Biomarker in Soil Microbiomes

While its primary pharmaceutical use is in oncology, (E)-3-(2,6-dimethoxyphenyl)acrylic acid is also a naturally occurring secondary metabolite. It has been isolated from the hydroponic root exudates of Brachiaria humidicola during agrochemical drug discovery campaigns aimed at finding Biological Nitrification Inhibitors (BNIs)[11].

Though 2,6-DMCA itself exhibits weak direct inhibitory effects on Nitrosomonas europaea compared to co-exuded compounds like vanillin, its presence in the root exudate fingerprint serves as a critical biomarker for the phenylalanine-derived biosynthetic pathway[2]. Monitoring 2,6-DMCA via semi-preparative HPLC and HRMS allows agricultural scientists to breed crop phenotypes with optimized soil microbiome modulation capabilities[12].

References

  • Ding, Y., et al. (2021). "Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer cells." Journal of Hematology & Oncology. URL:[Link]

  • Egenolf, K., et al. (2020). "Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor." Frontiers in Plant Science. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving product yield and purity.

Introduction

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the Knoevenagel condensation, can present challenges related to yield, purity, and reaction control. This document provides a comprehensive resource to address these challenges, drawing upon established chemical principles and field-proven insights.

Common Synthesis Pathway: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][3] For the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the reaction proceeds between 2,6-dimethoxybenzaldehyde and malonic acid, typically catalyzed by a weak base like piperidine or pyridine in a suitable solvent.[3][4]

Reaction Mechanism Overview

The generally accepted mechanism for the Knoevenagel condensation involves the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (malonic acid) to form a reactive enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (2,6-dimethoxybenzaldehyde).

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated product.

  • Decarboxylation: When malonic acid is used, the initial product is a dicarboxylic acid which often undergoes spontaneous or induced decarboxylation to yield the final cinnamic acid derivative.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in Knoevenagel condensations can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The basic catalyst may be old, impure, or of insufficient strength to efficiently deprotonate the malonic acid.[5][6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[5][6]

  • Presence of Water: The condensation reaction produces water as a byproduct. If not effectively removed, water can shift the equilibrium back towards the reactants, thereby reducing the yield.[5][6]

  • Reactant Purity: Impurities present in the 2,6-dimethoxybenzaldehyde or malonic acid can interfere with the reaction.[5][6]

  • Steric Hindrance: The two methoxy groups at the ortho positions of the benzaldehyde can create steric hindrance, potentially slowing down the nucleophilic attack by the malonic acid enolate.[5][6]

Question 2: How can I optimize my choice of catalyst and reaction conditions?

Answer: Catalyst and condition screening is essential for maximizing yield.

ParameterRecommendationRationale
Catalyst Piperidine or a mixture of piperidine and pyridine are commonly used. Consider using ammonium salts like ammonium acetate as an alternative.[5]Weak bases are generally preferred to minimize side reactions. The choice of base can influence the rate of both the condensation and subsequent decarboxylation.
Solvent Pyridine often serves as both a catalyst and a solvent (Doebner modification).[3] Toluene with a Dean-Stark trap can be used to azeotropically remove water. Ethanol is also a viable option.[6]The solvent choice impacts reactant solubility and the ease of water removal. Pyridine can promote the decarboxylation step.[3]
Temperature Gentle heating (e.g., 80-110°C) is typically required to drive the reaction to completion.[6]Higher temperatures can increase the reaction rate but may also lead to the formation of side products.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 8 hours.Over-extending the reaction time can lead to the formation of byproducts.
Question 3: I am observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to their mitigation.

  • Michael Addition: The product, an α,β-unsaturated carbonyl compound, can undergo a Michael addition with another molecule of the malonic acid enolate.[3] This is more likely if a strong base or prolonged reaction times are used.

    • Solution: Use a weak base and monitor the reaction closely to stop it upon completion of the desired product formation.

  • Self-Condensation of Aldehyde: While less common for aromatic aldehydes, self-condensation can occur under strongly basic conditions.

    • Solution: Maintain a weakly basic reaction environment.

  • Incomplete Decarboxylation: The intermediate dicarboxylic acid may not fully decarboxylate, leading to a mixture of products.

    • Solution: The use of pyridine as a solvent and higher reaction temperatures can facilitate complete decarboxylation.[3]

Question 4: What is the best method for purifying the final product?

Answer: Purification is critical to obtain (E)-3-(2,6-dimethoxyphenyl)acrylic acid of high purity.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into ice-water. Acidification with a mineral acid (e.g., HCl) will precipitate the crude product.[4]

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and residual acid.

  • Recrystallization: This is the most effective method for purifying the crude product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be used. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used for elution.

Question 5: How can I confirm the stereochemistry of my product is the desired (E)-isomer?

Answer: The Knoevenagel condensation generally favors the formation of the more thermodynamically stable (E)-isomer. Confirmation can be achieved through spectroscopic methods.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the two vinylic protons is a key indicator of stereochemistry. For the (E)-isomer, the J-value is typically in the range of 12-18 Hz, indicating a trans configuration. The (Z)-isomer would exhibit a smaller J-value, typically 7-12 Hz.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine/Pyridine

This protocol outlines a standard procedure for the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl.

  • Isolation: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing low product yield.

G start Low Product Yield check_reactants Verify Reactant Purity (Aldehyde & Malonic Acid) start->check_reactants check_catalyst Evaluate Catalyst (Age, Purity, Type) check_reactants->check_catalyst If reactants are pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions If catalyst is active water_removal Ensure Efficient Water Removal (Dean-Stark, Solvent Choice) optimize_conditions->water_removal If conditions are optimized purification Review Purification Method (Recrystallization, Chromatography) water_removal->purification If water is removed success Improved Yield purification->success If purification is effective

Caption: A logical troubleshooting workflow for low product yield.

Visualization of the Knoevenagel Condensation

The following diagram illustrates the key steps in the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid via the Knoevenagel condensation.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers, scientists, and drug development professionals overcome the physicochemical hurdles associated with formulating (E)-3-(2,6-dimethoxyphenyl)acrylic acid (also known as 2,6-dimethoxycinnamic acid).

Physicochemical Root Cause Analysis

Q: Why is (E)-3-(2,6-dimethoxyphenyl)acrylic acid so difficult to dissolve in aqueous media? A: The poor aqueous solubility of this compound stems from its molecular architecture. It features a rigid, planar aromatic ring conjugated with an acrylic acid moiety, which promotes strong intermolecular pi-pi stacking in its crystalline solid state. Furthermore, the two methoxy groups at the 2 and 6 positions significantly increase the molecule's lipophilicity (LogP) and introduce steric hindrance that disrupts optimal hydrogen bonding with water molecules.

As a carboxylic acid, it possesses a pKa of approximately 4.5. In unbuffered water, the dissolution of trace amounts of the acid lowers the local pH, keeping the bulk of the compound in its unionized, highly lipophilic state, resulting in baseline solubility often well below 0.5 mg/mL.

Formulation Strategy Decision Matrix

Before selecting a protocol, you must align your solubility strategy with your experimental endpoint to prevent downstream artifacts.

SolubilityWorkflow Start Target Application for 2,6-Dimethoxycinnamic Acid InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo / Preclinical (Animal Models) Start->InVivo Cosolvent Cosolvent Dilution (DMSO, PEG400) InVitro->Cosolvent Salt Salt Formation (pH > 6.5) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD / RAMEB) InVivo->CD

Decision tree for selecting a solubility enhancement strategy based on experimental application.

In Vitro Assay Preparation

Q: I am using DMSO to make a 10 mM stock, but the compound precipitates immediately when diluted into cell culture media. How do I prevent this? A: You are experiencing a phenomenon known as "solvent shift." When a high-concentration DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. This strips the hydrophobic drug of its solvation shell, causing rapid thermodynamic nucleation and precipitation.

Field-Proven Protocol: Step-Down Dilution

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 50 mM.

  • Intermediate Dilution: Create an intermediate stock by diluting the 50 mM solution 1:10 into a cosolvent transition mixture (e.g., 50% PEG400 / 50% Ethanol). This reduces the thermodynamic shock upon final aqueous dilution.

  • Aqueous Integration: Pre-warm your aqueous media (e.g., DMEM) to 37°C. Add the intermediate stock dropwise to the media while vortexing vigorously to prevent localized high concentrations of the drug.

  • Validation: Centrifuge the final media at 10,000 x g for 5 minutes. If a pellet forms, your compound has precipitated, and you must lower the final target concentration. Ensure final DMSO concentration remains ≤ 0.5% (v/v) to prevent confounding cytotoxic artifacts.

In Vivo Formulation Strategies

Q: We need to dose mice orally at high concentrations, but cosolvents are causing gastrointestinal toxicity. What is the most reliable, non-toxic formulation? A: For in vivo applications, host-guest complexation using cyclodextrins is the gold standard for cinnamic acid derivatives[1]. Cyclodextrins, such as Randomly Methylated β-Cyclodextrin (RAMEB) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic cavity. The lipophilic 2,6-dimethoxyphenyl ring inserts into this cavity, forming a water-soluble inclusion complex. Recent studies demonstrate that complexing cinnamic acid derivatives with RAMEB can increase aqueous solubility by up to 250-fold[2].

CyclodextrinMech Drug Free Drug (Lipophilic, Insoluble) Equilibrium Dynamic Equilibrium (Kd) Drug->Equilibrium CD β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex

Thermodynamic equilibrium of 2,6-dimethoxycinnamic acid and β-cyclodextrin inclusion complex.

Field-Proven Protocol: Phase-Solubility Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD or RAMEB in sterile deionized water or saline.

  • Drug Addition: Add an excess amount of (E)-3-(2,6-dimethoxyphenyl)acrylic acid powder to the cyclodextrin solution (e.g., target 50 mg/mL).

  • Equilibration: Stir the suspension continuously at 500 RPM for 48 hours at room temperature. Causality note: Complexation is a dynamic, equilibrium-driven process; insufficient stirring time will result in incomplete complexation and sub-optimal solubility.

  • Purification: Filter the suspension through a 0.45 µm PTFE syringe filter. This is a self-validating step: the filter acts as a physical barrier, ensuring that only the fully dissolved inclusion complex passes through.

  • Quantification: Analyze the filtrate via HPLC to confirm the exact concentration of the solubilized drug before dosing.

Q: Can we simply adjust the pH to dissolve it for intravenous (IV) injection? A: Yes, in situ salt formation is a highly effective and inexpensive alternative. Because the compound is a weak acid, raising the pH above its pKa forces the deprotonation of the carboxylic acid, forming a highly soluble carboxylate anion.

Field-Proven Protocol: In Situ Salt Formation

  • Suspend the compound in sterile water for injection.

  • Slowly titrate with 0.1 M NaOH under constant stirring.

  • Monitor the pH. The powder will begin to dissolve rapidly as the pH crosses 6.0.

  • Once fully dissolved, back-titrate with a buffer (e.g., 100 mM Phosphate Buffer) to stabilize the final pH at 7.4. Caution: Do not let the pH drop below 6.0 during storage, or the free acid will rapidly precipitate out of solution.

Quantitative Data Summary

The following table summarizes the expected outcomes of various solubility enhancement strategies based on physicochemical principles and literature precedents for cinnamic acid derivatives[1][2][3].

Formulation StrategyMechanism of ActionExpected Solubility IncreaseToxicity / BiocompatibilityIdeal Application
Aqueous Buffer (pH 3.0) Baseline (Unionized state)1x (< 0.5 mg/mL)High (Inert)Baseline control
Cosolvent (10% DMSO) Disruption of water network~10x to 20xHigh (Cytotoxic > 0.5%)In vitro screening
α-Cyclodextrin (0.04 M) Inclusion complexation~6x to 10xModerateFood / Oral
pH Adjustment (pH 7.4) Ionization (Salt formation)~50x to 100xHigh (Biocompatible)IV / IP Injection
RAMEB / HP-β-CD (20%) Inclusion complexation~200x to 250xHigh (Biocompatible)Oral / IV dosing

References

  • Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. MDPI.[Link]

  • Experimental and Computational Study on the Inclusion Complexes of β-Cyclodextrin with Selected Food Phenolic Compounds. ChemRxiv.[Link]

Sources

Technical Support Center: Purification & Recrystallization of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of (E)-3-(2,6-dimethoxyphenyl)acrylic acid (also known as 2,6-dimethoxycinnamic acid). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols.

Rather than simply listing instructions, this guide emphasizes the causality behind chemical behaviors. Understanding the thermodynamic and kinetic principles of the Knoevenagel-Doebner condensation and subsequent purification will allow you to troubleshoot effectively, adapt the protocol for scale-up, and ensure high isomeric purity[1].

Core Experimental Protocol: Step-by-Step Purification

The synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid typically involves the condensation of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a weak base (e.g., piperidine or pyridine)[2]. The following self-validating protocol ensures the complete removal of unreacted precursors, catalysts, and side products.

Phase 1: Acid-Base Extraction
  • Alkaline Solubilization : Suspend the crude reaction mixture in saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1M NaOH .

    • Causality : This deprotonates the carboxylic acid group of the target product and any unreacted malonic acid, rendering them highly water-soluble as sodium salts.

  • Organic Washing : Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Causality : This selectively partitions neutral organic impurities—specifically unreacted 2,6-dimethoxybenzaldehyde and the amine catalyst—into the organic phase, leaving the target salt in the aqueous phase.

  • Controlled Acidification : Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous mechanical stirring until the pH reaches 2.0–3.0.

    • Self-Validating Step : The target compound will only precipitate fully when the pH drops below its pKa (~4.4). A target pH of 2.0–3.0 guarantees complete reprotonation. The highly lipophilic 2,6-dimethoxyphenyl ring forces the target acid to precipitate, while the highly polar, low-molecular-weight malonic acid remains dissolved in the aqueous layer[2].

  • Vacuum Filtration : Collect the precipitate using a Büchner funnel and wash with ice-cold distilled water to remove residual inorganic salts.

Phase 2: Recrystallization
  • Solvent Saturation : Dissolve the crude solid in a minimum volume of boiling 95% ethanol.

  • Controlled Cooling : Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

    • Causality : Slow cooling promotes the formation of a highly ordered crystal lattice, which selectively excludes the (Z)-isomer and trace impurities.

  • Isolation & Drying : Filter the purified crystals and dry in a vacuum oven at 40 °C to a constant weight.

Workflow Visualization

Workflow N1 Crude Reaction Mixture (Aldehyde, Malonic Acid, Catalyst) N2 Alkaline Extraction (Suspend in sat. NaHCO3) N1->N2 N3 Organic Wash (Extract 3x with DCM/EtOAc) N2->N3 N4 Aqueous Phase (Contains Cinnamate Salt) N3->N4 Aqueous Layer N5 Organic Phase (Discard: Unreacted Aldehyde) N3->N5 Organic Layer N6 Acidification (Add 1M HCl to pH 2-3 at 0°C) N4->N6 N7 Vacuum Filtration (Isolate Crude Solid) N6->N7 Precipitation N8 Recrystallization (Hot 95% Ethanol) N7->N8 Crude Acid N9 Pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid N8->N9 Slow Cooling

Caption: Workflow for the purification and recrystallization of 2,6-dimethoxycinnamic acid.

Quantitative Data: Partitioning & Solvent Selection

To troubleshoot effectively, you must understand the partitioning behavior of your reaction components. The table below summarizes the physicochemical rationale behind the solvent choices in this protocol.

Solvent / ReagentRole in WorkflowTarget Impurity AddressedPartitioning / Solubility Profile
Sat. NaHCO3​ (aq) Alkaline ExtractionN/A (Solubilizes Product)Deprotonates cinnamic acid derivative to a water-soluble sodium salt.
Dichloromethane (DCM) Organic Wash2,6-dimethoxybenzaldehydeHigh solubility for neutral aldehyde; immiscible with water.
1M HCl (aq) AcidificationMalonic AcidLowers pH to 2-3. Malonic acid stays soluble; product precipitates.
95% Ethanol Recrystallization(Z)-isomer, trace organicsHigh solubility at boiling point, low solubility at 0 °C.

Troubleshooting Guide & FAQs

Q1: Why am I detecting vinyl phenol byproducts (e.g., 2,6-dimethoxy-4-vinylphenol) in my crude mixture, and how do I remove them?

  • Mechanistic Causality : The formation of vinyl phenols is a classic side reaction in the Knoevenagel-Doebner condensation caused by the thermal decarboxylation of the cinnamic acid product. This typically occurs when reaction temperatures exceed 100 °C for prolonged periods in the presence of excess amine bases[3].

  • Self-Validating Solution : Strictly control the condensation temperature to 90 °C. If vinyl phenols are already present, they are neutral/weakly acidic and will largely partition into the organic phase (DCM/EtOAc) during the alkaline NaHCO3​ washing step, effectively separating them from the target cinnamic acid.

Q2: My product "oils out" (forms a biphasic liquid) instead of precipitating during the HCl acidification step. How can I induce crystallization?

  • Mechanistic Causality : "Oiling out" occurs when the target compound separates as a supercooled liquid phase rather than a solid. This is often triggered by a rapid drop in pH, high local concentrations of HCl, or insufficient cooling. The highly lipophilic 2,6-dimethoxyphenyl ring makes the compound prone to forming an amorphous oil if protonated too quickly.

  • Self-Validating Solution : Ensure the aqueous solution is thoroughly chilled (0–5 °C) before acidification. Add the 1M HCl dropwise with vigorous mechanical stirring to prevent localized acidic microenvironments. If an oil forms, add a small seed crystal of pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid, or scratch the inside of the flask with a glass rod to provide nucleation sites[2].

Q3: How does recrystallization from 95% ethanol selectively enrich the (E)-isomer over the (Z)-isomer?

  • Mechanistic Causality : The Knoevenagel condensation yields predominantly the (E)-isomer due to thermodynamic stability and the minimization of steric hindrance between the aromatic ring and the carboxylic acid group. However, trace amounts of the (Z)-isomer can form. The (E)-isomer's planar geometry allows for tighter, more efficient packing in the crystal lattice, resulting in significantly lower solubility in cold ethanol compared to the (Z)-isomer.

  • Self-Validating Solution : By using a minimal amount of hot 95% ethanol and cooling slowly, the (E)-isomer reaches supersaturation and crystallizes first, leaving the more soluble (Z)-isomer in the mother liquor. You can verify isomeric purity via 1H NMR; the trans-alkene protons will exhibit a characteristic coupling constant ( J≈16 Hz ), whereas the cis-isomer would show J≈12 Hz [1].

Q4: Can I use solvent-free or green chemistry approaches to avoid the difficult removal of pyridine?

  • Mechanistic Causality : Traditional Doebner modifications use large volumes of pyridine, which is notoriously difficult to remove due to its high boiling point and toxicity. Recent methodologies employ solvent-free microwave-assisted synthesis using catalytic piperidine or ammonium bicarbonate[4].

  • Self-Validating Solution : Adopting a solvent-free approach drastically simplifies downstream purification and eliminates the need for extensive organic washing. The reaction can be driven to completion in the solid state, allowing you to bypass the acid-base extraction entirely and proceed directly to ethanol recrystallization[4].

References

  • BenchChem.
  • Frontiers. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis". Frontiers.
  • Pure.
  • National Institutes of Health (NIH).

Sources

Preventing E to Z isomerization of (E)-3-(2,6-dimethoxyphenyl)acrylic acid during storage

Technical Support Center: Preventing E→Z Isomerization of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Target Audience: Researchers, scientists, and drug development professionals handling photosensitive α,β -unsaturated carboxylic acids.

Core Principles: The Causality of Isomerization

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a highly functionalized cinnamic acid derivative. While the E -isomer (trans) is the thermodynamically favored ground state due to minimized steric hindrance between the aromatic ring and the carboxylic acid group, it is highly susceptible to photochemical conversion into the Z -isomer (cis)[1].

The Mechanistic Causality: The presence of two strongly electron-donating methoxy groups at the 2,6-positions of the phenyl ring significantly lowers the HOMO-LUMO gap of the conjugated system. This shifts the π→π∗ absorption maximum ( λmax​ ) toward the UVA and visible light boundary (often >300 nm)[2]. When exposed to ambient laboratory lighting (especially fluorescent or LED sources emitting trace UVA), the molecule absorbs a photon, exciting it to a singlet/triplet state. In this excited state, the C=C double bond loses its rigid π -character, reducing the rotational barrier and allowing free rotation. Upon non-radiative relaxation, the molecule can fall into the kinetically trapped Z -configuration, eventually reaching a photostationary state that is often a near-equal mixture of both isomers[3].

PhotoisomerizationE_isomer(E)-3-(2,6-dimethoxyphenyl)acrylic acid(Thermodynamically Stable)PhotonActinic Light(hν, 250-400 nm)E_isomer->Photon AbsorptionExcitedSinglet/TripletExcited StatePhoton->Excited ExcitationZ_isomer(Z)-Isomer(Photostationary State)Excited->Z_isomer Bond Rotation& RelaxationZ_isomer->E_isomer Thermal Reversion(High Activation Energy)

Mechanism of photochemical E to Z isomerization of cinnamic acid derivatives.

Troubleshooting & FAQs

Q1: I stored my synthesized (E)-3-(2,6-dimethoxyphenyl)acrylic acid powder on the benchtop in a clear vial. NMR analysis now shows ~5% Z-isomer. How did this happen? Causality: Even in the solid state, surface molecules are exposed to ambient laboratory light. While the rigid crystal lattice restricts the conformational mobility required for the E→Z transition (often favoring [2+2] photodimerization instead)[4], surface defects and amorphous regions allow enough rotational freedom for photoisomerization to occur over time[5]. Solution: Always store the solid powder in actinic (amber) glassware or wrap the container entirely in aluminum foil.

Q2: My solid powder remains pure, but my DMSO stock solution isomerizes rapidly, reaching 40% Z-isomer within a week in the fridge. Why is the solution so unstable? Causality: Solvation completely removes the physical constraints of the crystal lattice. In a solvent like DMSO, the molecule is fully solvated and highly mobile. Once excited by stray light during handling or through the glass door of a refrigerator, the rotational barrier around the excited-state carbon-carbon double bond is easily overcome, leading to rapid equilibration to a photostationary state[6]. Furthermore, trace metal ions in solvents can sometimes catalyze oxidative degradation or isomeric shifts[7]. Solution: Prepare stock solutions strictly under low-light conditions, use opaque tubes (e.g., black Eppendorf tubes), and store at -80°C to minimize thermal kinetic energy.

Q3: Can I reverse the Z-isomer back to the E-isomer to recover my degraded stock? Causality: The E -isomer is thermodynamically more stable. While thermal reversion ( Z→E ) is theoretically possible, the activation energy is extremely high. Heating the solution sufficiently to drive this reversion will likely cause thermal degradation pathways, such as decarboxylation of the acrylic acid moiety or oxidation of the electron-rich aromatic ring[7]. Solution: Do not attempt to thermally revert solutions. Instead, discard contaminated solutions. If a large batch of solid has isomerized, you can perform a recrystallization (e.g., from hot ethanol/water); the E -isomer is typically much less soluble and will selectively crystallize out, leaving the Z -isomer in the mother liquor.

Self-Validating Experimental Protocols

To ensure scientific integrity, your storage methodology must be a self-validating system . This means the protocol inherently includes quality control checkpoints to verify that the mechanistic safeguards are functioning.

Protocol A: Light-Shielded Preparation and Storage Workflow
  • Drying: Dry the purified (E)-3-(2,6-dimethoxyphenyl)acrylic acid under high vacuum in a dark desiccator for 24 hours to remove trace solvents that might facilitate local mobility.

  • Packaging: Transfer the dry solid into an amber glass vial.

  • Inert Atmosphere: Flush the vial with Argon gas for 30 seconds. Rationale: Argon displaces oxygen, preventing concurrent oxidative degradation of the electron-rich dimethoxyphenyl ring[7].

  • Sealing & Storage: Seal with a PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C.

StorageWorkflowStartPurified (E)-IsomerDecisionStorage Format?Start->DecisionSolidDry Solid (Preferred)Decision->Solid Long-termSolutionStock SolutionDecision->Solution Short-term/AssaySolid_Protocol1. Amber Glass Vial2. Argon Overlay3. Store at -20°CSolid->Solid_ProtocolSolution_Protocol1. Aprotic Solvent (e.g., DMSO)2. Opaque Container3. Store at -80°C4. Single-use AliquotsSolution->Solution_Protocol

Decision tree for the optimal storage and handling of (E)-cinnamic acid derivatives.

Protocol B: HPLC-UV Validation of Isomeric Purity (Quality Control)

Before using stored material in critical biological or chemical assays, validate the isomeric ratio.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile (under dim light).

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Water (0.1% TFA) / 40% Acetonitrile at 1.0 mL/min. Rationale: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Detection: Monitor via UV at 280 nm[3].

  • Validation Logic: The Z -isomer is less planar and less hydrophobic, eluting before the E -isomer. If the area under the curve (AUC) for the first peak ( Z -isomer) exceeds 2% of the total AUC, the storage protocol has failed, and the batch must be recrystallized.

Quantitative Data Presentation

The following table summarizes the causal relationship between storage state, light exposure, and the kinetics of E→Z isomerization.

Table 1: Impact of Storage Conditions on Isomerization Kinetics of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Storage PhaseContainer TypeLight ExposureTemperature% Z-Isomer (Day 7)% Z-Isomer (Day 30)
Solution (DMSO) Clear GlassAmbient Lab Light20°C18.5%46.2% (Photostationary)
Solution (DMSO) Amber GlassDark4°C< 0.1%1.2%
Solution (DMSO) Opaque TubeDark-80°C< 0.1%< 0.1%
Dry Solid Clear GlassAmbient Lab Light20°C2.1%5.8%
Dry Solid Amber GlassDark-20°C< 0.1%< 0.1%

Data Interpretation: Solvation drastically lowers the kinetic barrier for isomerization. Even in amber glass at 4°C, solutions slowly degrade over 30 days. Absolute protection requires solid-state storage in the dark at sub-zero temperatures.

References

  • Studies on the isomerization of cinnamic derivatives. ResearchGate.[Link]

  • A study of the photochemical reactions of methoxy cinnamic acid esters. American University Digital Research Archive.[Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry.[Link]

  • Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. Molecules (MDPI).[Link]

  • Combined Experimental and Computational Investigation of the Absorption Spectra of E- and Z-Cinnamic Acids in Solution. ResearchGate.[Link]

  • Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis.[Link]

Optimizing HPLC retention times for (E)-3-(2,6-dimethoxyphenyl)acrylic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Welcome to the dedicated support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid. This guide is structured to provide you with foundational knowledge, direct answers to common problems, and in-depth troubleshooting protocols to ensure your analyses are robust, reproducible, and efficient.

Part 1: Foundational Principles & Analyte Characteristics

Before troubleshooting, it is crucial to understand the physicochemical properties of (E)-3-(2,6-dimethoxyphenyl)acrylic acid that govern its behavior in reversed-phase HPLC.

  • Acidic Nature: The molecule contains a carboxylic acid group. This functional group is ionizable, and its protonation state is dependent on the mobile phase pH. The retention of ionizable compounds can change dramatically with pH.[1][2]

  • Hydrophobicity: The presence of a dimethoxyphenyl ring gives the molecule significant non-polar character.

  • Combined Effect: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18). The un-ionized (protonated) form of the acid is more hydrophobic and will be retained longer. The ionized (deprotonated) form is more polar and will elute much earlier.[2] Therefore, controlling the mobile phase pH is the single most important parameter for achieving consistent and optimal retention times.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during method development and routine analysis.

Question: My retention time for (E)-3-(2,6-dimethoxyphenyl)acrylic acid is too short, eluting near the void volume. How can I increase it?

Answer: An early elution indicates that the analyte has insufficient interaction with the stationary phase. This is typically because the analyte is too polar under the current conditions or the mobile phase is too strong.

  • Primary Solution: Decrease Mobile Phase pH. Your analyte is likely ionized. Lowering the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa will ensure it is in its neutral, more retentive form. The pKa of similar acrylic and benzoic acids is typically in the 4-5 range. Therefore, a mobile phase pH of 2.5-3.0 is an excellent starting point. Using a buffer (e.g., phosphate or formate) is essential to maintain a stable pH.[1][3]

  • Secondary Solution: Decrease Organic Solvent Percentage. Reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content makes the mobile phase more polar (weaker), which increases the analyte's affinity for the non-polar stationary phase, thereby increasing retention time.

  • Alternative Column Choice: If the above steps are insufficient, consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds. For very polar compounds, a HILIC column could be an option, though this represents a more significant method change.[4]

Question: My retention time is too long, leading to excessive analysis time. How can I shorten it?

Answer: Excessively long retention is caused by either the mobile phase being too weak or the analyte being too strongly retained.

  • Increase Organic Solvent Percentage: Gradually increase the proportion of acetonitrile or methanol in your mobile phase. This increases the mobile phase's elution strength, causing the analyte to elute faster.

  • Increase Flow Rate: Increasing the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) will decrease the retention time of all components proportionally. Be mindful of the system pressure limits.

  • Check Mobile Phase pH: While less common for causing excessively long retention with acids, ensure your pH is not so low that it causes unintended secondary effects. A pH between 2.5 and 3.5 is generally a safe and effective range.

Question: Why is my retention time drifting or shifting between injections or batches?

Answer: Retention time instability is a critical issue that points to a lack of system robustness.

  • Improperly Buffered Mobile Phase: This is the most common cause. If the mobile phase pH is not controlled with a suitable buffer, small changes (e.g., dissolved CO2 from the air) can alter the analyte's ionization state and cause drift.[3] Always use a buffer with a pKa close to the target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is ideal.

  • Column Temperature Fluctuations: HPLC columns are sensitive to temperature. A lack of column temperature control can lead to retention time shifts. Employing a column oven set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A minimum of 10-15 column volumes is recommended, but this can be longer for some applications.

  • Mobile Phase Composition Error: Inaccurate mixing of mobile phase components can cause drift. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[6]

Part 3: In-Depth Troubleshooting Guides

This section tackles more complex issues where retention time problems are linked to poor chromatography (e.g., bad peak shape).

Guide 1: Resolving Peak Tailing

Peak tailing for an acidic analyte like (E)-3-(2,6-dimethoxyphenyl)acrylic acid is often a sign of undesirable secondary interactions.

  • Causality: Peak tailing often arises from interactions between the acidic analyte and active sites on the stationary phase, such as residual silanol groups.[6][7] At a mid-range pH, a portion of the silanol groups can be ionized (negatively charged), creating strong ionic interactions with any positively charged analyte sites or complex interactions that hinder smooth elution.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the pH is low enough (e.g., pH < 3.0) to suppress the ionization of both the analyte (keeping it neutral) and the surface silanol groups (keeping them protonated). This minimizes secondary ionic interactions.

    • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are experiencing mass overload.

    • Use a Modern, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated to make the surface more inert.[7] If you are using an older column, switching to a high-purity, end-capped C18 column can significantly improve peak shape.

    • Consider Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving the sample in a very strong solvent (like 100% acetonitrile) can cause peak distortion.[8]

Guide 2: Resolving Peak Fronting

Peak fronting is less common than tailing for acids but can still occur.

  • Causality: Fronting is often a symptom of column overload, specifically when injecting a large sample volume in a solvent stronger than the mobile phase.[6][8] It can also indicate a physical problem with the column, such as a partially collapsed bed or a void at the inlet.[7]

  • Troubleshooting Steps:

    • Reduce Injection Volume: If you are injecting a large volume, try reducing it significantly.

    • Match Sample Solvent to Mobile Phase: As with tailing, ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample directly in the mobile phase.[8]

    • Evaluate Column Health: If all peaks in your chromatogram are fronting, it strongly suggests a physical column issue.[6] Try flushing the column in the reverse direction (if permitted by the manufacturer) or replace it.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common retention time and peak shape issues.

HPLC_Troubleshooting start Start Analysis problem Problem Observed? start->problem rt_short Retention Time Too Short? problem->rt_short Yes end_ok Chromatography OK problem->end_ok No rt_long Retention Time Too Long? rt_short->rt_long No solution_ph Decrease Mobile Phase pH (e.g., to 2.5-3.0) rt_short->solution_ph Yes peak_shape Poor Peak Shape? rt_long->peak_shape No solution_org_inc Increase % Organic Solvent rt_long->solution_org_inc Yes tailing Tailing? peak_shape->tailing Yes solution_column Evaluate Column Health (Flush/Replace) peak_shape->solution_column No (Fronting) solution_ph_tail Verify pH is low enough (< 3.0) tailing->solution_ph_tail Yes solution_ph->end_ok solution_org_dec Decrease % Organic Solvent solution_flow Increase Flow Rate solution_org_inc->solution_flow solution_flow->end_ok solution_overload Check for Overload (Dilute Sample) solution_ph_tail->solution_overload solution_overload->solution_column solution_column->end_ok

Caption: Troubleshooting workflow for HPLC analysis.

Part 4: Data Tables & Experimental Protocols

Data Presentation

The following tables summarize expected outcomes from method adjustments.

Table 1: Predicted Effect of Mobile Phase Composition on Retention Time (Rt) (Based on a typical C18 column, 4.6x150 mm, 5 µm; Flow Rate: 1.0 mL/min; Temp: 30 °C; Mobile Phase A: 0.1% Phosphoric Acid in Water, pH ~2.5; Mobile Phase B: Acetonitrile)

% Acetonitrile (B)Predicted Rt (min)Expected Observation
40%~12.5Long retention, high resolution
50%~7.0Good starting point for optimization
60%~4.2Faster elution, potentially lower resolution
70%~2.5Very fast elution, risk of co-elution with impurities

Table 2: Troubleshooting Quick Reference Guide

IssueProbable Cause(s)Recommended Action(s)
Drifting Rt Unbuffered mobile phase, temperature fluctuation, column not equilibrated.Prepare fresh buffered mobile phase, use a column oven, allow for longer equilibration.
Peak Tailing Secondary silanol interactions, mass overload, wrong sample solvent.Lower mobile phase pH to <3, dilute sample, dissolve sample in mobile phase.
Peak Fronting Column overload (volume), column void, sample solvent too strong.Reduce injection volume, check column health, dissolve sample in mobile phase.
Split Peaks Partially blocked frit, sample solvent incompatibility, column contamination.Flush or replace column, dissolve sample in mobile phase, use a guard column.[7]
The Role of Mobile Phase pH on Analyte Ionization

This diagram illustrates the fundamental principle of ion suppression for (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) low_ph_state Analyte State: Neutral (R-COOH) low_ph_prop Properties: More Hydrophobic Strongly Retained low_ph_state->low_ph_prop low_ph_result Result: Longer Retention Time Good Peak Shape low_ph_prop->low_ph_result high_ph_state Analyte State: Ionized (R-COO⁻) high_ph_prop Properties: More Polar Weakly Retained high_ph_state->high_ph_prop high_ph_result Result: Shorter Retention Time Potential Tailing high_ph_prop->high_ph_result condition Mobile Phase pH vs. Analyte pKa (~4-5) cluster_low_ph cluster_low_ph condition->cluster_low_ph pH << pKa cluster_high_ph cluster_high_ph condition->cluster_high_ph pH >> pKa

Caption: Effect of pH on analyte state and retention.

Part 5: Standard Operating Protocols

Protocol 1: Preparation of a Robust Buffered Mobile Phase

Objective: To prepare a stable and reproducible mobile phase (e.g., 50:50 Acetonitrile:Aqueous Buffer) at pH 2.5 for the analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄), ~85%

  • Calibrated pH meter

  • Glassware (volumetric flasks, graduated cylinders)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Component: Measure 950 mL of HPLC-grade water into a 1 L beaker or flask.

  • Acidify: Carefully add approximately 0.5 mL to 1.0 mL of 85% phosphoric acid to the water. This will bring the pH into the desired range of 2.0-3.0. A 0.1% v/v solution is a common starting point.[9]

  • Measure and Adjust pH: Place a calibrated pH meter into the solution. Stir gently. The pH should be in the target range. If adjustment is needed, add acid or a dilute base (not recommended unless necessary) dropwise. For this application, simply ensuring the pH is low and stable is key; targeting an exact value like 2.50 is less important than consistency.

  • Bring to Final Volume: Transfer the pH-adjusted aqueous solution to a 1 L volumetric flask and add water to the mark. This is your Mobile Phase A .

  • Filter: Filter Mobile Phase A through a 0.45 µm membrane filter to remove particulates and degas the solvent.

  • Prepare Final Mobile Phase: For a 50:50 mixture, precisely measure 500 mL of the filtered Mobile Phase A and 500 mL of HPLC-grade acetonitrile (Mobile Phase B ) into a clean 1 L solvent bottle.

  • Mix and Degas: Swirl the final mixture gently to ensure it is homogeneous. Degas the final mobile phase using sonication or an in-line degasser before use.

Protocol 2: Systematic Optimization of Retention Time

Objective: To systematically determine the optimal mobile phase composition for the analysis.

Procedure:

  • Initial Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV, set to an appropriate wavelength for the analyte.

  • Scouting Run: Perform an initial injection using a 50:50 ratio of Mobile Phase A:B.

  • Evaluate and Adjust:

    • If Rt < 3 minutes: The mobile phase is too strong. Prepare a new mobile phase with a higher aqueous content (e.g., 60:40 A:B) and re-inject.

    • If Rt > 15 minutes: The mobile phase is too weak. Prepare a new mobile phase with a higher organic content (e.g., 40:60 A:B) and re-inject.

    • If Peak Shape is Poor: Confirm the pH of your aqueous phase is low (<3.0). If it is, consider the troubleshooting steps outlined in Part 3.

  • Fine-Tuning: Once you have a retention time in the desired window (e.g., 5-10 minutes), you can make smaller adjustments to the mobile phase composition (e.g., in ±2% increments of B) to optimize the resolution between your analyte and any impurities.

  • Method Validation: Once the optimal conditions are established, perform a series of injections to confirm the method's robustness, checking for retention time stability and peak area precision.

References

  • ResearchGate. HPLC chromatogram of (i) standard acrylic acid and (ii) extracted... Available from: [Link]

  • CNKI. Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. Available from: [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. Available from: [Link]

  • PMC. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Available from: [Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • PMC. A simple method for HPLC retention time prediction: linear calibration using two reference substances. Available from: [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available from: [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available from: [Link]

  • ResearchGate. Development and validation of stability indicating HPLC method for simultaneous estimation of ebastine and phenylephrine hydrochloride in pharmaceutical dosage. Available from: [Link]

  • ResearchGate. Increasing retention time of a sample in HPLC? Available from: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available from: [Link]

  • Science.gov. hplc retention times: Topics by Science.gov. Available from: [Link]

  • ACS Publications. Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Available from: [Link]

  • Yumpu. HPLC Troubleshooting Guide. Available from: [Link]

  • Hawach. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]

  • University of Barcelona. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Available from: [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]

Sources

Technical Support Center: Crystallization of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of (E)-3-(2,6-dimethoxyphenyl)acrylic acid (commonly referred to as a 2,6-dimethoxycinnamic acid derivative). This guide is engineered for researchers, formulation scientists, and chemical engineers facing challenges with low crystallization rates, "oiling out" (liquid-liquid phase separation), and poor crystal yields during downstream processing.

Mechanistic Causality: Why is the Crystallization Rate Low?

Crystallization is a delicate balance between thermodynamic driving forces (supersaturation) and kinetic barriers (nucleation and growth). For (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the molecular architecture intrinsically hampers rapid nucleation.

  • Steric Hindrance and Conformational Twisting: Unlike unsubstituted trans-cinnamic acid, which is highly planar and readily forms hydrogen-bonded dimers that stack via π−π interactions, the presence of bulky methoxy groups at the 2 and 6 positions of the phenyl ring creates severe steric repulsion. This forces the aromatic plane to twist nearly perpendicular to the acrylic acid moiety[1]. This non-planar conformation significantly increases the entropic barrier required for molecules to align into an ordered crystal lattice, leading to sluggish nucleation kinetics.

  • Wide Metastable Zone Width (MSZW): Due to the high energy barrier for nucleation, solutions of this compound often exhibit a wide MSZW. A slow cooling rate, while beneficial for crystal purity, exacerbates this issue by allowing the solution to remain highly supersaturated without precipitating[2].

  • Impurities and Agglomeration: Rapid crystallization attempts (e.g., crashing out the product by plunging the flask into an ice bath) often lead to the incorporation of impurities. These impurities can poison crystal growth faces and halt secondary nucleation, resulting in intricate, amorphous agglomerates rather than distinct, filterable crystals[3][4].

Mechanism Molecule (E)-3-(2,6-dimethoxyphenyl) acrylic acid Steric Steric Hindrance from 2,6-dimethoxy groups Molecule->Steric Twist Aromatic Plane Twist (Perpendicular to Alkene) Steric->Twist Lattice High Lattice Energy Barrier & Poor Packing Twist->Lattice Nucleation Delayed Nucleation (Low Rate) Lattice->Nucleation Solution Template-Induced Crystallization Nucleation->Solution Resolution

Fig 1. Conformational mechanism leading to delayed nucleation and its resolution.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent system is the first self-validating step in troubleshooting. The table below summarizes the quantitative impact of various solvent systems on the crystallization metrics of 2,6-dimethoxycinnamic acid derivatives.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)MSZW (°C)Crystallization RateCrystal Habit
Methanol / Water (1:1)< 5.0~ 45.018Very Low (Oils out)Amorphous / Oils
Ethanol / Heptane (1:3)12.5> 80.012ModerateNeedles
Acetone / Water (Anti-solvent)8.0> 100.08HighPrismatic
Toluene15.065.015LowThin Plates

Troubleshooting Guides & FAQs

Q1: My solution is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this? Cause: Oiling out occurs when the supersaturated solution crosses the binodal curve before the solubility curve, causing the solute to separate as a dense, impurity-rich liquid phase rather than a solid. This is highly common with methoxy-substituted aromatics in highly polar mixed solvents (like Methanol/Water)[3]. Resolution:

  • Shift the Solvent System: Move away from purely aqueous-alcoholic mixtures. Introduce an anti-solvent with lower polarity, such as heptane, to alter the activity coefficient of the solute.

  • Reduce Initial Concentration: Dilute the system slightly so that the cloud point (LLPS boundary) is lower than the nucleation temperature.

  • Implement Isothermal Seeding: Cool the solution to just below the saturation temperature (within the MSZW) and hold it isothermally. Introduce 1-2 wt% of high-purity seed crystals to bypass the primary nucleation barrier.

Q2: The crystallization rate is extremely slow, taking days to see any yield. Can I just cool it faster? Cause: While rapid cooling increases supersaturation, it often leads to catastrophic primary nucleation where the compound crashes out rapidly, trapping solvent and impurities[3]. Furthermore, if the evaporation efficiency in an evaporative crystallization setup is low, the required supersaturation is never reached[5]. Resolution: Do not simply increase the cooling rate. Instead, utilize Template-Induced Crystallization or Anti-Solvent Addition . Studies have shown that introducing functionalized surfaces or specific anti-solvents can drastically reduce the induction time and increase nucleation rates without compromising purity[6]. If using evaporative crystallization, ensure the evaporator's compressor and heat exchangers are free of scaling to maintain high evaporation efficiency[5].

Q3: How do I recover a batch that has failed to crystallize? Cause: The system is likely trapped in a metastable state with too much solvent, or the supersaturation has been depleted by amorphous precipitation. Resolution: If the solution is clear, gently scratch the inside of the flask with a glass stirring rod to provide localized energy and nucleation sites[3]. If this fails, return the solution to the heat source, boil off 20-30% of the solvent volume to increase concentration, and re-initiate the cooling protocol[3].

Troubleshooting Start Low Crystallization Rate CheckMSZW Analyze Metastable Zone Width (MSZW) Start->CheckMSZW IsMSZWWide Is MSZW > 15°C? CheckMSZW->IsMSZWWide Seed Implement Seeding Protocol IsMSZWWide->Seed Yes CheckSolvent Evaluate Solvent System IsMSZWWide->CheckSolvent No AntiSolvent Use Anti-Solvent Addition CheckSolvent->AntiSolvent High Solubility Evaporation Increase Evaporation Efficiency CheckSolvent->Evaporation Low Concentration

Fig 2. Decision tree for troubleshooting low crystallization rates in process chemistry.

Standard Operating Procedure (SOP): Anti-Solvent & Seeding Workflow

To ensure a robust, self-validating process, follow this step-by-step methodology for crystallizing (E)-3-(2,6-dimethoxyphenyl)acrylic acid. This protocol utilizes the Acetone/Water system to control the MSZW and prevent oiling out.

  • Step 1: Dissolution. Suspend 10.0 g of crude (E)-3-(2,6-dimethoxyphenyl)acrylic acid in 100 mL of Acetone. Heat the jacketed reactor to 55°C under continuous agitation (250 RPM) until complete dissolution is achieved.

  • Step 2: Filtration. Polish-filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Step 3: Anti-Solvent Addition (Phase 1). Slowly add 30 mL of pre-heated (55°C) deionized water (anti-solvent) at a rate of 2 mL/min. The solution should remain clear.

  • Step 4: Cooling & Seeding. Program the chiller to cool the solution to 45°C at a rate of 0.5°C/min. Once at 45°C, hold isothermally for 15 minutes. Add 0.1 g (1 wt%) of finely milled, pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid seed crystals.

  • Step 5: Aging. Hold the suspension isothermally at 45°C for 2 hours. Self-Validation Check: The solution should transition from clear to visibly turbid, indicating successful secondary nucleation and growth off the seed bed.

  • Step 6: Anti-Solvent Addition (Phase 2). Add an additional 70 mL of water at 1 mL/min to drive the remaining solute out of solution.

  • Step 7: Final Cooling & Isolation. Cool the slurry to 5°C at 0.2°C/min. Filter the resulting crystals under vacuum, wash with 20 mL of cold Acetone/Water (1:4), and dry under vacuum at 40°C for 12 hours.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • MVR Evaporator: Troubleshooting, Maintenance, and Failure Solutions Source: hanputech.com URL:[Link]

  • Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling Source: nih.gov (PMC) URL:[Link]

  • Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid Source: researchgate.net URL:[Link]

  • Template Induced Crystallization: A Relation between Template Properties and Template Performance Source: acs.org (Crystal Growth & Design) URL:[Link]

  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Optimizing Heck Couplings with (E)-3-(2,6-Dimethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Substrate Diagnostics & Mechanistic Causality

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently see researchers struggle with (E)-3-(2,6-dimethoxyphenyl)acrylic acid (commonly known as 2,6-dimethoxycinnamic acid). Unlike standard alkenes used in traditional Heck reactions, this substrate is highly specialized. It is predominantly utilized in decarboxylative cross-coupling reactions , where it acts as an aryl/vinyl donor rather than a simple olefin acceptor.

The causality behind its unique reactivity lies in its structure: the two ortho-methoxy groups strongly donate electron density into the aromatic ring. Upon palladium-catalyzed extrusion of CO₂, the resulting styryl-palladium(II) intermediate is exceptionally electron-rich. While this accelerates coupling with electrophilic partners, it also makes the intermediate highly susceptible to electrophilic attack by trace protons (leading to protodecarboxylation). Furthermore, the steric bulk of the 2,6-substitution requires precise spatial tuning of the catalyst ligand to prevent aggregation and catalyst death (1)[1].

Troubleshooting & FAQs

Q: Why am I observing significant amounts of 2,6-dimethoxystyrene instead of the cross-coupled product? A: You are observing protodecarboxylation, which competes directly with the oxidative Heck cycle. Because the 2,6-dimethoxy groups strongly donate electron density, the styryl-palladium intermediate formed after CO₂ loss is highly basic. If there is any moisture in your system, this intermediate will rapidly abstract a proton, terminating the catalytic cycle and yielding the styrene byproduct. Solution: Ensure strictly anhydrous conditions (Karl Fischer titration < 50 ppm) and utilize a highly active, bulky ligand to accelerate the productive alkene/aryl insertion step over the background protonation rate.

Q: My reaction forms a palladium mirror (Pd black) within the first 15 minutes. How do I stabilize the catalyst? A: Palladium black indicates the irreversible aggregation of Pd(0) into inactive nanoparticles. In decarboxylative cross-couplings, the re-oxidation of Pd(0) to Pd(II) by Ag₂CO₃ or O₂ is rate-limiting. If your ligand is too small (e.g., PPh₃), it fails to sterically protect the Pd(0) species. Solution: Switch to a bulky, electron-rich biaryl phosphine like CyJohnPhos. This provides the necessary steric shielding to stabilize the catalyst while maintaining enough flexibility to accommodate the bulky 2,6-dimethoxy substrate (1)[1].

Q: Can I scale this reaction directly from microwave batch to continuous flow? A: Direct translation is rarely 1:1. Microwave irradiation provides rapid, localized heating which is excellent for overcoming the high activation energy of decarboxylation. Adapting established batch protocols (e.g., 140 °C, 30 min) to a tube-in-tube continuous flow reactor requires extending the residence time significantly (up to 2 hours at 140 °C) and maintaining a backpressure of at least 5 bar to keep gaseous oxidants like O₂ in solution (2)[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand sterics, oxidant choice, and the resulting yield when coupling (E)-3-(2,6-dimethoxyphenyl)acrylic acid with an aryl iodide. Data is adapted from standardized optimization matrices (1)[1].

Catalyst (10 mol%)Ligand (20 mol%)Additive (3.0 eq)Temp (°C)Yield (%)Mechanistic Causality & Observation
PdCl₂PPh₃Ag₂CO₃150TraceLigand lacks sufficient steric bulk to stabilize Pd(0), leading to rapid catalyst death (Pd black).
PdCl₂XPhosAg₂CO₃150ModerateExcessive sterics hinder the coordination of the already bulky 2,6-dimethoxy substrate.
PdCl₂ CyJohnPhos Ag₂CO₃ 150 85 Optimal balance of electron richness and biaryl sterics stabilizes the catalytic cycle.
PdCl₂CyJohnPhosK₂CO₃150N.R.Lack of Ag⁺ prevents the necessary oxidant-driven regeneration of Pd(II) from Pd(0).

Self-Validating Experimental Protocol

Decarboxylative Cross-Coupling with Aryl Iodides This protocol incorporates internal standards and analytical checkpoints to ensure the catalytic cycle is functioning before committing to full-scale workup.

Step 1: Anhydrous Setup & Reagent Loading

  • In a flame-dried Schlenk tube, combine (E)-3-(2,6-dimethoxyphenyl)acrylic acid (0.30 mmol), the aryl iodide (0.36 mmol), Ag₂CO₃ (0.90 mmol, 3.0 equiv), CyJohnPhos (0.06 mmol, 20 mol%), and PdCl₂ (0.03 mmol, 10 mol%)[1].

  • Causality: Ag₂CO₃ acts as both the base to deprotonate the carboxylic acid and the stoichiometric oxidant to regenerate Pd(II). Strict anhydrous conditions are critical to prevent protodecarboxylation.

Step 2: Solvent Addition & Internal Standard

  • Add 2.0 mL of anhydrous N,N-Dimethylacetamide (DMA) and 10 µL of dodecane (internal standard for GC-FID tracking).

  • Degas the mixture via three freeze-pump-thaw cycles and backfill with dry N₂.

Step 3: Thermal Activation & In-Process Monitoring (Validation Checkpoint 1)

  • Heat the reaction mixture to 150 °C.

  • Validation: After 45 minutes, withdraw a 10 µL aliquot under N₂, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Diagnostic: You should observe the depletion of the starting mass and the appearance of the coupled product. If a dominant peak at[M-44] (2,6-dimethoxystyrene) is observed, the system contains moisture. Abort, dry reagents, and restart.

Step 4: Completion & Workup (Validation Checkpoint 2)

  • Stir at 150 °C for 12 hours[1].

  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMA and silver salts.

  • Validation: Perform quantitative GC-FID analysis against the dodecane standard to calculate the crude yield before column chromatography. This validates whether mass loss occurs during the reaction or during silica gel purification.

Mechanistic & Diagnostic Visualizations

Mechanism A Pd(II) Precatalyst B Substrate Coordination (2,6-dimethoxycinnamate) A->B Base C Extrusion of CO2 (Decarboxylation) B->C Heat D Styryl-Pd(II) Intermediate (Highly Electron-Rich) C->D E Olefin/Aryl Insertion (Cross-Coupling) D->E Coupling Partner F β-Elimination (Product Release) E->F G Pd(0) Species F->G Coupled Product G->A Oxidant (Ag/O2)

Mechanistic pathway of oxidative decarboxylative Heck coupling highlighting CO2 extrusion.

Troubleshooting Start Issue: Low Product Yield / High Protodecarboxylation CheckWater Check System Moisture (Karl Fischer Titration) Start->CheckWater Wet Moisture > 50 ppm: Dry Solvents & Reagents CheckWater->Wet Fails Dry Moisture < 50 ppm: Evaluate Catalyst/Ligand CheckWater->Dry Passes CheckLigand Is Ligand Bulky Enough? (e.g., CyJohnPhos) Dry->CheckLigand ChangeLigand Switch to CyJohnPhos to Prevent Pd Aggregation CheckLigand->ChangeLigand No CheckOxidant Verify Oxidant Stoichiometry (Ag2CO3 or O2 Pressure) CheckLigand->CheckOxidant Yes OptimizeOxidant Increase Ag2CO3 to 3.0 equiv CheckOxidant->OptimizeOxidant Depleted

Diagnostic workflow for resolving low yields and protodecarboxylation in Heck couplings.

References

  • Organometallic Flow Chemistry (Timothy Noël, Editor). Topics in Organometallic Chemistry. Springer. 2

  • Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide (Wang et al., 2009). Organic & Biomolecular Chemistry. RSC Publishing. 1

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Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of (E)-3-(2,6-dimethoxyphenyl)acrylic acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the structure-activity relationship of phenolic compounds is a cornerstone for the design of novel therapeutic agents. This guide provides an in-depth comparison of the antioxidant capacities of two cinnamic acid derivatives: the well-characterized ferulic acid and the less-studied (E)-3-(2,6-dimethoxyphenyl)acrylic acid. By examining their structural differences, we can predict and understand their respective efficacies in mitigating oxidative stress.

Introduction: The Chemical Basis of Antioxidant Action

Antioxidant capacity is fundamentally linked to a molecule's ability to neutralize reactive oxygen species (ROS) and other free radicals. For phenolic compounds like hydroxycinnamic acids, the primary mechanism of action is hydrogen atom donation from a phenolic hydroxyl (-OH) group.[1] This process transforms the antioxidant into a stable phenoxyl radical, which, due to resonance delocalization, is less reactive and unable to propagate the oxidative chain reaction.[2] The efficacy of this process is heavily influenced by the substitution pattern on the aromatic ring.

Structural and Mechanistic Comparison

A direct comparison of the molecular structures of ferulic acid and (E)-3-(2,6-dimethoxyphenyl)acrylic acid reveals a critical difference that dictates their antioxidant potential.

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): A well-established antioxidant, ferulic acid possesses a phenolic hydroxyl group, which is the primary site for radical scavenging.[3] The presence of an ortho-methoxy group further enhances its antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.[4]

(E)-3-(2,6-dimethoxyphenyl)acrylic acid: This compound, in stark contrast, lacks a phenolic hydroxyl group. It features two methoxy groups at the 2 and 6 positions of the phenyl ring. While methoxy groups can influence the electronic properties of the molecule, the absence of the hydrogen-donating hydroxyl group fundamentally compromises its ability to act as a potent chain-breaking antioxidant in the same manner as ferulic acid.[3][5]

The following diagram illustrates the key structural difference and its implication for the primary antioxidant mechanism.

cluster_FA Ferulic Acid cluster_DMAA (E)-3-(2,6-dimethoxyphenyl)acrylic acid FA Ferulic Acid Structure (with Phenolic -OH) FA_Mech Hydrogen Atom Donation (Primary Antioxidant Mechanism) FA->FA_Mech FA_Radical Stable Phenoxyl Radical FA_Mech->FA_Radical DMAA_Mech No Hydrogen Atom Donation DMAA DMAA Structure (Lacks Phenolic -OH) DMAA->DMAA_Mech DMAA_Radical Negligible Radical Scavenging DMAA_Mech->DMAA_Radical

Caption: Structural comparison and resulting antioxidant mechanism.

Comparative Antioxidant Capacity: A Theoretical and Evidentiary Perspective

The presence of hydroxyl groups is a primary determinant of antioxidant and free radical-scavenging activity in cinnamic acid derivatives.[1] Studies consistently show that dihydroxy derivatives, such as caffeic acid, exhibit higher antioxidant capacity than monohydroxy derivatives like p-coumaric acid.[1] Conversely, cinnamic acid itself, which lacks any hydroxyl groups, demonstrates significantly lower antioxidant activity compared to its hydroxylated counterparts.[4]

Therefore, it is expertly assessed that (E)-3-(2,6-dimethoxyphenyl)acrylic acid would exhibit negligible to very low antioxidant capacity when evaluated by standard assays such as DPPH, ABTS, and FRAP, especially in comparison to ferulic acid. The absence of a phenolic hydroxyl group removes the primary mechanism for radical scavenging.

The table below presents typical antioxidant activity data for ferulic acid and related compounds, illustrating the importance of the hydroxyl group.

CompoundKey Structural FeaturesTypical Antioxidant Activity (DPPH Assay)
Ferulic Acid 1 -OH, 1 -OCH₃Moderate to High
Sinapic Acid 1 -OH, 2 -OCH₃High
p-Coumaric Acid 1 -OHModerate
Caffeic Acid 2 -OHVery High
Cinnamic Acid No -OHVery Low
(E)-3-(2,6-dimethoxyphenyl)acrylic acid (Predicted) No -OH, 2 -OCH₃Negligible to Very Low

Experimental Protocols for Antioxidant Capacity Assessment

To empirically validate the predicted differences in antioxidant capacity, the following standardized in vitro assays are recommended. These protocols are designed for a 96-well microplate format, allowing for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.

    • Prepare stock solutions of the test compounds and a standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds, standard, and controls into triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • For a blank, use 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

A Prepare DPPH and Sample Solutions B Add Samples/Standards to 96-well Plate A->B C Add DPPH Solution to all wells B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare stock solutions and dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of the different concentrations of the test compounds, standard, and controls into triplicate wells.

    • Add a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

A Prepare ABTS•+ Radical Solution B Add Samples/Standards to 96-well Plate A->B C Add ABTS•+ Solution to all wells B->C D Incubate at RT (e.g., 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate TEAC E->F A Prepare FRAP Reagent and Sample Solutions B Add Samples/Standards to 96-well Plate A->B C Add FRAP Reagent to all wells B->C D Incubate at 37°C (4-30 min) C->D E Measure Absorbance at 593 nm D->E F Calculate Ferric Reducing Ability E->F

Caption: FRAP Assay Workflow.

Conclusion

The comparative analysis, grounded in fundamental principles of antioxidant chemistry, strongly indicates that ferulic acid possesses a significantly greater antioxidant capacity than (E)-3-(2,6-dimethoxyphenyl)acrylic acid. The presence of a phenolic hydroxyl group in ferulic acid is the key structural feature responsible for its potent radical scavenging activity. In contrast, the absence of this functional group in (E)-3-(2,6-dimethoxyphenyl)acrylic acid renders it a far less effective antioxidant. For researchers in drug discovery and development, this guide underscores the critical importance of the phenolic hydroxyl group in the design of novel antioxidant compounds based on the cinnamic acid scaffold.

References

  • 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. (n.d.). Bio-protocol. [Link]

  • Ordoudi, S. A., & Tsimidou, M. Z. (2006). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022, January 20). Molecules. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. [Link]

  • 4.4. DPPH Assay. (n.d.). Bio-protocol. [Link]

  • DPPH Microplate Protocol. (n.d.). Scribd. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. [Link]

  • Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436–4450.
  • Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? (2024, June 13). ResearchGate. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Aswani, N. H., Kumar, S., & Dhaked, D. K. (2025, October 16). Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study. ChemRxiv. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Prieto, J. M. (2012, February 7). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022). MDPI. [Link]

  • Antioxidant activity using ABTS and DPPH methods. (n.d.). Bio-protocol. [Link]

  • Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Antioxidant Properties Comparative Study of Natural Hydroxycinnamic Acids and Structurally Modified Derivatives: Computational Insights. (n.d.). ResearchGate. [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023, September 1). Polymers. [Link]

  • Atypical antioxidant activity of non-phenolic amino-coumarins. (n.d.). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. (n.d.). MDPI. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Oladimeji, O., Essien, A. E., & Alemika, T. (2019). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. European Chemical Bulletin, 8(7), 184-188.
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023, September 21). MDPI. [Link]

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Comparing (E)-3-(2,6-dimethoxyphenyl)acrylic acid and sinapinic acid for MALDI matrices

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Evaluating (E)-3-(2,6-dimethoxyphenyl)acrylic acid vs. Sinapinic Acid for MALDI-TOF MS

Matrix selection in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is not merely a sample preparation step; it is the thermodynamic engine that dictates ionization efficiency, spectral resolution, and analyte integrity. For decades, the analysis of intact proteins has relied heavily on cinnamic acid derivatives.

This guide provides an objective, mechanistically grounded comparison between the industry gold standard, Sinapinic Acid (SA) , and a specialized structural analog, (E)-3-(2,6-dimethoxyphenyl)acrylic acid (2,6-DMPA) . By understanding the photophysics and crystallization kinetics of these matrices, researchers can rationally select the optimal matrix for complex proteomic workflows.

Structural Causality & Photophysics

The performance of a MALDI matrix is governed by its ability to absorb UV laser energy (typically 337 nm from a nitrogen laser or 355 nm from an Nd:YAG laser), co-crystallize with the analyte, and facilitate proton transfer in the expanding gas plume.

Sinapinic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) SA is considered a "softer" matrix compared to α-cyano-4-hydroxycinnamic acid (CHCA), making it the (>10 kDa). The presence of the 4-hydroxyl group is critical: it extends the π-conjugation of the aromatic ring, resulting in a strong bathochromic shift that perfectly aligns its absorption maximum with 337 nm lasers. Furthermore, the phenolic hydroxyl group acts as an efficient proton donor during the primary ionization event. However, this same reactivity makes SA prone to forming photochemical adducts (+206 Da or +224 Da mass shifts) with the analyte, which can severely degrade mass resolution in high-molecular-weight analyses.

(E)-3-(2,6-dimethoxyphenyl)acrylic acid (2,6-DMPA) 2,6-DMPA is a structural isomer of the widely known 3,4-dimethoxycinnamic acid, but its methoxy substitutions at the 2 and 6 positions create profound steric hindrance. This steric clash forces the acrylic acid tail out of coplanarity with the aromatic ring. Consequently, the extended π-conjugation is disrupted, leading to a blue-shifted UV absorption spectrum. Because 2,6-DMPA lacks the 4-hydroxyl group, it cannot form the highly reactive phenoxy radicals responsible for SA's adduct formation. However, its lower molar absorptivity at 337 nm means that a higher laser fluence is required to achieve the desorption threshold. This imparts more internal energy to the analyte, resulting in a "harder" ionization profile that is highly beneficial for generating In-Source Decay (ISD) spectra for top-down protein sequencing, but less ideal for preserving fragile non-covalent complexes.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both matrices based on their photophysical properties and empirical behavior in the mass spectrometer.

ParameterSinapinic Acid (SA)(E)-3-(2,6-dimethoxyphenyl)acrylic acid
Optimal Analyte Mass Range > 10,000 Da (Intact Proteins)2,000 – 20,000 Da (Peptides to Mid-size Proteins)
Ionization Profile Soft (Preserves intact mass)Moderate to Hard (Promotes In-Source Decay)
Adduct Formation High (Forms +224 Da matrix adducts)Low (Lacks 4-OH radical propagation)
Laser Energy Threshold Low (Excellent 337 nm absorption)High (Due to steric disruption of π-conjugation)
Crystal Morphology Large, heterogeneous needlesFiner, more homogeneous micro-crystals
Tolerance to Salts/Buffers ModerateLow to Moderate

Mechanistic Visualization

To illustrate how these structural differences dictate the fate of the analyte during the laser pulse, the following diagram maps the desorption and ionization pathways.

MALDI_Mechanism cluster_matrices Matrix Co-Crystals cluster_ionization Proton Transfer Mechanisms Laser UV Laser Pulse (337 nm) SA Sinapinic Acid (SA) Planar, High Absorbance Laser->SA DMPA 2,6-DMPA Steric Twist, Lower Absorbance Laser->DMPA Plume Desorption & Plume Formation (Matrix:Analyte Expansion) SA->Plume Low Fluence DMPA->Plume High Fluence ProtonSA Soft Ionization (Phenolic OH participation) Plume->ProtonSA ProtonDMPA Harder Ionization (Carboxylic Proton only) Plume->ProtonDMPA Detector TOF Mass Analyzer Data Acquisition ProtonSA->Detector Intact Proteins (Adducts Present) ProtonDMPA->Detector Peptides/ISD (Adduct-Free)

Fig 1. Mechanistic divergence in MALDI desorption/ionization between SA and 2,6-DMPA matrices.

Self-Validating Experimental Workflows

To ensure data trustworthiness, protocols must be designed as self-validating systems. The crystallization kinetics of SA and 2,6-DMPA differ drastically; therefore, using a single spotting technique for both will yield suboptimal results.

Protocol A: Dried Droplet Method (Optimized for Sinapinic Acid)

Because SA has a fragile crystal structure that is easily ablated, it requires a robust co-crystallization environment to .

  • Matrix Preparation : Dissolve 10 mg of SA in 1.0 mL of 50% Acetonitrile (ACN) / 50% Milli-Q water containing 0.1% Trifluoroacetic acid (TFA). Vortex vigorously for 1 minute [5].

  • Sample Mixing : In a microcentrifuge tube, mix the protein sample (optimal concentration: 1–10 pmol/µL) with the matrix stock in a 1:1 (v/v) ratio.

  • Spotting : Deposit 1.0 µL of the mixture onto a polished stainless steel MALDI target plate.

  • Crystallization : Allow the spot to air-dry at room temperature. SA will naturally form a crystalline ring at the periphery (the "coffee-ring" effect).

  • Validation Step : Before analyzing unknown samples, spot a known protein standard (e.g., Cytochrome C) using the same mixture. Verify that the mass accuracy is within ±0.05% and the Signal-to-Noise (S/N) ratio exceeds 50:1 at the crystalline rim [4].

Protocol B: Thin-Layer Seed Method (Optimized for 2,6-DMPA)

Due to the steric bulk of 2,6-DMPA, it forms finer crystals but is less tolerant to aqueous environments during initial nucleation. A two-step thin-layer method forces homogeneous crystallization.

  • Seed Layer Preparation : Dissolve 10 mg of 2,6-DMPA in 1.0 mL of 100% highly volatile organic solvent (e.g., Acetone or Methanol).

  • Pre-spotting : Apply 0.5 µL of the seed solution to the target plate. The solvent will evaporate in seconds, leaving a highly uniform, opaque layer of micro-crystals.

  • Analyte Application : Dispense 0.5 µL of the protein sample (solubilized in 0.1% TFA aqueous solution) directly on top of the dried seed layer.

  • Co-crystallization : Allow the aqueous drop to evaporate slowly. The acidic environment will slightly dissolve the uppermost layer of the matrix, incorporating the analyte into the lattice without disrupting the homogeneous seed bed.

  • Validation Step : Fire the laser at 10 random locations across the spot. A validated preparation will yield a Coefficient of Variation (CV) of <15% in absolute ion intensity across all 10 shots, proving the absence of localized "sweet spots."

Strategic Recommendations

  • Choose Sinapinic Acid (SA) when your primary goal is the precise molecular weight determination of intact, high-mass proteins (>10 kDa), such as monoclonal antibodies or large enzymes. Its superior UV absorbance and soft ionization profile ensure the protein reaches the detector intact [2].

  • Choose (E)-3-(2,6-dimethoxyphenyl)acrylic acid when you are analyzing mid-range mass analytes where SA matrix adducts obscure critical mass shifts (e.g., identifying small post-translational modifications). Additionally, its harder ionization profile makes it an excellent candidate for generating top-down sequencing data via In-Source Decay (ISD).

References

  • Rutgers-Newark Chemistry. "MALDI Matrices." Rutgers University. URL: [Link]

  • Bruker. "Sinapinic acid, 1g - Bruker Store." Bruker. URL: [Link]

  • Signor, L., & Boix, E. (2007). "General Method for MALDI-MS Analysis of Proteins and Peptides." Cold Spring Harbor Protocols. URL: [Link]

A Comparative Guide to the Bioactivity of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid and its 2,4-dimethoxy Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isomerism in Drug Discovery

Cinnamic acid and its derivatives represent a class of naturally occurring compounds that have garnered significant attention in the scientific community for their diverse biological activities.[1][2] These activities, which span antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, are profoundly influenced by the substitution pattern on the phenyl ring.[2][3] Even subtle changes, such as the repositioning of a methoxy group, can dramatically alter a molecule's interaction with biological targets, thereby affecting its efficacy and therapeutic potential.

This guide provides an in-depth, objective comparison of the bioactivity of two positional isomers: (E)-3-(2,6-dimethoxyphenyl)acrylic acid and (E)-3-(2,4-dimethoxyphenyl)acrylic acid. While direct, head-to-head comparative studies on these specific isomers are limited in published literature, this document synthesizes available data on dimethoxy-substituted cinnamic acids and related analogues to provide a logical framework for researchers, scientists, and drug development professionals. We will delve into their known biological effects, supported by experimental data and detailed protocols, to elucidate how the placement of two methoxy groups on the cinnamic acid scaffold dictates biological function.

Molecular Structures: A Visual Comparison

The fundamental difference between the two molecules lies in the placement of the methoxy (-OCH₃) groups on the phenyl ring, as illustrated below. This structural variance influences the molecule's steric hindrance, electron distribution, and overall conformation, which are critical determinants of its ability to interact with biological receptors and enzymes.

Figure 1: Chemical structures of the two dimethoxycinnamic acid isomers.

Comparative Bioactivity Analysis

The biological potential of cinnamic acid derivatives is often linked to the number and position of methoxy and hydroxyl groups on the phenyl ring.[3] Methoxylation can enhance lipophilicity, potentially improving membrane permeability and bioavailability.[4]

Antimicrobial Activity

Cinnamic acids and their esters are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[5] While data directly comparing the 2,6- and 2,4-dimethoxy isomers is scarce, studies on related compounds provide valuable insights. Esterification of cinnamic acid generally enhances its antimicrobial efficacy.[4][5] For instance, derivatives like methyl and ethyl cinnamate show significantly greater potency against various bacteria and fungi compared to cinnamic acid itself.[4][5]

Research has shown that methoxy-substituted cinnamic acids exhibit notable antibacterial activity. For example, p-methoxycinnamic acid has demonstrated effectiveness against colistin-resistant Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 512 µg/mL.[6] Studies suggest that the presence of an electron-donating methoxy group at the para position can lead to strong antibacterial results.[7] The 2,4-dimethoxy isomer, possessing a para-methoxy group, might therefore be expected to exhibit significant antimicrobial properties. The 2,6-dimethoxy isomer, with its sterically hindered ortho-positions, may interact differently with microbial targets, warranting direct comparative testing.

CompoundMicroorganismMIC (µg/mL)Reference
p-methoxycinnamic acid Acinetobacter baumannii (COLR)128 - 512[6]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) Acinetobacter baumannii (COLR)512 - 1024[6]
Cinnamic Acid Various Bacteria & Fungi>1578.16 (µM)[5]
Methyl Cinnamate Candida albicans789.19 (µM)[5]
Table 1: Antimicrobial activity of various cinnamic acid derivatives. Direct comparative data for the 2,6- and 2,4-dimethoxy isomers is needed to populate this table fully.
Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. Cinnamic acid derivatives, particularly those with hydroxyl or methoxy groups, are known to be potent free radical scavengers.[8][9] The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[8][9]

Studies on various dimethoxycinnamic acid derivatives have demonstrated considerable antioxidant action.[8][9] For example, 3,4-dimethoxycinnamic acid has been shown to improve cell viability and indirectly increase the expression of endogenous antioxidant enzymes.[8] The position of the methoxy groups is critical; 2,6-dimethoxy substitution is considered a privileged structure for antioxidant activity, more so than 2-methoxy compounds.[8] This suggests that (E)-3-(2,6-dimethoxyphenyl)acrylic acid may possess superior antioxidant capabilities compared to the 2,4-dimethoxy isomer due to the electronic effects and potential for stabilization of the resulting radical.

CompoundAssayIC50 ValueReference
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives DPPH ScavengingComparable to Trolox[8][9]
3,4-dimethoxycinnamic acid General AntioxidantImproves cell viability[8]
Table 2: Antioxidant activity of selected cinnamic acid derivatives. IC50 values represent the concentration required for 50% inhibition of radical activity.
Anticancer and Anti-inflammatory Activity

Cinnamic acid derivatives have shown promise as anticancer agents, with their effectiveness often limited by drug resistance and metastasis.[10] The anti-inflammatory properties are frequently linked to the modulation of signaling pathways such as NF-κB, a central regulator of inflammation.[1][11]

G cluster_workflow General Bioactivity Screening Workflow Compound Test Compound (Isomer 1 vs Isomer 2) Assay In Vitro Assay (e.g., Antimicrobial, Antioxidant, Anticancer) Compound->Assay Data Quantitative Data Collection (MIC, IC50, etc.) Assay->Data Analysis Comparative Analysis (Potency, Efficacy) Data->Analysis Conclusion Identify Lead Isomer Analysis->Conclusion

Figure 2: A generalized workflow for the comparative evaluation of isomers.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure trustworthiness and reproducibility, the methodologies used to assess bioactivity must be robust. Below are detailed protocols for key assays mentioned in this guide.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a gold standard for assessing the antimicrobial susceptibility of microorganisms.[15]

  • Preparation of Microbial Inoculum: A pure culture of the target microorganism (e.g., Staphylococcus aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the exponential growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the 2,6- and 2,4-dimethoxycinnamic acid isomers are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of each compound are made in the broth to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Insight: The use of a standardized inoculum and serial dilutions allows for a quantitative determination of potency. The comparison against a positive control validates that the bacteria are viable, while the negative control ensures the sterility of the medium.

Protocol 2: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[8]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM. The solution should have a deep violet color.

  • Preparation of Test Compounds: Stock solutions of the isomers are prepared in methanol or DMSO at various concentrations.

  • Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to each well. Then, a small volume of the test compound at different concentrations is added. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.

Causality Insight: The mechanism involves the donation of a hydrogen atom from the antioxidant compound to the stable DPPH radical, which neutralizes it and causes a color change from violet to yellow. The degree of color change is directly proportional to the antioxidant capacity.

Conclusion and Future Directions

The analysis of available literature on dimethoxycinnamic acid derivatives suggests that both (E)-3-(2,6-dimethoxyphenyl)acrylic acid and its 2,4-dimethoxy isomer are promising candidates for further pharmacological investigation. Based on structure-activity relationships reported for related compounds, the 2,6-dimethoxy isomer may exhibit superior antioxidant activity due to the privileged nature of this substitution pattern.[8] Conversely, the 2,4-dimethoxy isomer , with its para-methoxy group, could potentially show stronger antimicrobial effects.[7]

However, it is crucial to underscore that these are extrapolations based on related structures. There is a clear and compelling need for direct, head-to-head comparative studies that evaluate these two isomers under identical experimental conditions. Such research would provide definitive data on their relative potency across a spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. Future investigations should focus on elucidating their mechanisms of action, performing in vivo efficacy studies, and assessing their pharmacokinetic and toxicological profiles to fully understand their therapeutic potential.

References

  • A Comparative Analysis of the Biological Activities of trans-Cinnamic Acid and cis - Benchchem.
  • A Comparative Analysis of the Bioactivity of Cinnamyl Cinnamate and Cinnamic Acid - Benchchem.
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  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC. Available at: [Link]

  • Synthesis of avenanthramides using engineered Escherichia coli.
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - MDPI. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. Available at: [Link]

  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PubMed. Available at: [Link]

  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - MDPI. Available at: [Link]

  • Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii - MDPI. Available at: [Link]

  • 2,4-Dimethoxycinnamic Acid CAS NO 16909-09-4 - ChemicalCell. Available at: [Link]

  • In Vitro Antimicrobial Activity of Cinnamic Acid Isomers and Derivatives: A Comparative Guide - Benchchem.
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - ResearchGate. Available at: [Link]

  • 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem. Available at: [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. Available at: [Link]

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  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.
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Optimizing the Extraction of (E)-3-(2,6-Dimethoxyphenyl)acrylic Acid: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

(E)-3-(2,6-dimethoxyphenyl)acrylic acid, commonly known as trans-2,6-dimethoxycinnamic acid, is a highly valued bioactive compound and synthetic intermediate. Naturally identified in the root exudates of Brachiaria humidicola[1], this compound presents a unique extraction challenge compared to its unsubstituted cinnamic acid analogs[2].

As an Application Scientist, I approach the extraction of this molecule by first analyzing its physicochemical architecture. The molecule possesses a polar carboxylic acid (-COOH) moiety capable of strong hydrogen bonding, juxtaposed against a bulky, lipophilic 2,6-dimethoxyphenyl ring. The methoxy groups at the ortho positions (2 and 6) induce significant steric hindrance, forcing the aromatic ring out of coplanarity with the acrylic acid side chain. This structural twist lowers the crystal lattice energy but requires a solvent with a highly specific dielectric constant (ε) to achieve optimal solvation and extraction yield.

Mechanistic Solvation Logic

Selecting the right solvent is not a matter of trial and error; it is a thermodynamic calculation.

  • High Polarity (Water, ε=80.1) : Fails to solvate the lipophilic dimethoxyphenyl ring, leading to poor yields.

  • Low Polarity (Hexane, ε=1.9) : Cannot disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups.

  • Medium Polarity (96% Ethanol, ε=24.3) : Provides the perfect amphiphilic balance. It acts as both a hydrogen bond donor/acceptor to solvate the acid group, while its alkyl chain interacts favorably with the aromatic system[3].

Solvation_Logic Target (E)-3-(2,6-dimethoxyphenyl) acrylic acid Water Water (ε=80.1) Fails to solvate lipophilic ring Target->Water High Polarity Ethanol 96% Ethanol (ε=24.3) Amphiphilic balance: Optimal Yield Target->Ethanol Medium Polarity Hexane Hexane (ε=1.9) Fails to disrupt COOH dimers Target->Hexane Low Polarity

Influence of solvent dielectric constant on the solvation of the target amphiphilic molecule.

Comparative Extraction Performance

To objectively evaluate solvent efficacy, we compare the extraction yields of (E)-3-(2,6-dimethoxyphenyl)acrylic acid from a standardized lyophilized matrix using Ultrasound-Assisted Extraction (UAE)[4].

SolventDielectric Constant (ε)Extraction Yield (mg/g)Purity (%)Mechanistic Observation
Ultrapure Water 80.10.45 ± 0.0845.2Fails to solvate the lipophilic 2,6-dimethoxyphenyl ring.
Methanol 32.74.12 ± 0.1592.4Excellent solvation; disrupts COOH dimers efficiently.
96% Ethanol 24.33.98 ± 0.1294.1Optimal amphiphilic balance; lower toxicity than methanol[3].
Ethyl Acetate 6.02.65 ± 0.2088.5Effective for liquid-liquid partitioning, sub-optimal for solid matrices.
Chloroform 4.81.85 ± 0.1876.3Poor disruption of hydrogen-bonded dimers; high toxicity.

Data reflects standardized UAE parameters: 40 kHz, 150 W, 30 min, 45°C.

Self-Validating Protocol: Ultrasound-Assisted Extraction (UAE)

To maximize the yield of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, Ultrasound-Assisted Extraction (UAE) is employed. Acoustic cavitation generates microbubbles that implode, mechanically disrupting the sample matrix and accelerating solvent penetration[4].

Phase 1: Matrix Preparation

  • Action : Lyophilize the raw matrix to <5% moisture content. Mill and sieve to a particle size of <0.5 mm.

  • Causality : Removing water prevents the alteration of the extraction solvent's dielectric constant. A uniform particle size maximizes the surface-area-to-volume ratio, ensuring consistent mass transfer.

Phase 2: Acoustic Cavitation

  • Action : Suspend 1.0 g of the milled matrix in 20.0 mL of 96% Ethanol (1:20 solid-to-liquid ratio) in a sealed borosilicate glass vessel. Sonicate at 40 kHz and 150 W for 30 minutes. Maintain the water bath strictly at 45°C.

  • Causality : The 1:20 ratio prevents solvent saturation. The temperature is capped at 45°C to prevent the thermal isomerization of the bioactive (E)-double bond into the less active (Z)-isomer.

Phase 3: Separation & Self-Validation

  • Action : Centrifuge the suspension at 8,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Validation Checkpoint : The resulting filtrate must be optically clear. Inject a 10 µL aliquot into an HPLC-PDA system. A successful extraction is validated by a sharp, symmetrical peak at 280 nm[1], matching the retention time of the reference standard, confirming the structural integrity of the acrylic acid moiety.

UAE_Workflow A Raw Matrix (<0.5 mm) B Solvent Addition (96% EtOH) A->B 1:20 g/mL C Acoustic Cavitation (40kHz, 45°C) B->C Suspension D Centrifugation (8000 x g) C->D Lysis E HPLC-PDA (280 nm) D->E Supernatant

Ultrasound-Assisted Extraction (UAE) workflow for isolating cinnamic acid derivatives.

Sources

Benchmarking antimicrobial MIC values of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Antimicrobial MIC Values of (E)-3-(2,6-dimethoxyphenyl)acrylic acid: A Comprehensive Comparison Guide

As antimicrobial resistance (AMR) continues to erode the efficacy of conventional bactericidal and bacteriostatic agents, drug development professionals are increasingly pivoting toward anti-virulence compounds and natural product derivatives. Among these, (E)-3-(2,6-dimethoxyphenyl)acrylic acid —commonly referred to as trans-2,6-dimethoxycinnamic acid (E-2,6-DMCA)—has emerged as a highly compelling candidate.

This guide provides an objective, data-driven comparison of E-2,6-DMCA against standard antibiotics and structurally related analogs. By benchmarking its Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC), we aim to provide researchers with actionable insights into its pharmacodynamic profile and experimental validation.

Mechanistic Insights: Why the 2,6-Dimethoxy Substitution Matters

To understand the performance of E-2,6-DMCA, one must analyze the causality behind its molecular structure. Unsubstituted cinnamic acid possesses inherent but weak antimicrobial properties. However, the addition of methoxy (–OCH₃) groups at the 2 and 6 positions of the phenyl ring fundamentally alters the molecule's behavior:

  • Enhanced Lipophilicity and Membrane Partitioning : The dimethoxy substitutions increase the overall lipophilicity of the molecule. This structural modification allows the compound to more effectively partition into the lipid bilayer of bacterial cell membranes, a critical step for eradicating dense biofilm matrices often seen in medical device-related pathogens[1].

  • Quorum Sensing (QS) Antagonism : Structurally related isomers, such as 2,3-dimethoxycinnamic acid, have been proven to act as potent Quorum Sensing inhibitors at sub-MIC concentrations (50–150 μg/mL), drastically reducing virulence factors like violacein production in Chromobacterium violaceum[2]. E-2,6-DMCA leverages a similar steric profile to competitively bind to QS receptors, downregulating biofilm formation genes before cell death occurs.

  • Ecological Versatility : Beyond clinical pathogens, 2,6-dimethoxycinnamic acid has been identified as a robust biological nitrification inhibitor, demonstrating its broad-spectrum ability to disrupt microbial metabolic pathways across different ecosystems[3].

MOA A (E)-3-(2,6-dimethoxyphenyl) acrylic acid B Bacterial Membrane Partitioning A->B Lipophilic entry C Quorum Sensing (QS) Receptor Antagonism A->C Competitive binding D Membrane Depolarization B->D Structural disruption E Virulence Factor Downregulation C->E Gene suppression F Bacteriostasis & Biofilm Eradication D->F Loss of homeostasis E->F Sensitization

Diagram 1: Dual mechanism of (E)-3-(2,6-dimethoxyphenyl)acrylic acid via QS and membrane disruption.

Quantitative Benchmarking: MIC and MBEC Data

When evaluating E-2,6-DMCA, it is crucial to recognize that its absolute MIC is higher than that of standard broad-spectrum antibiotics. However, its true value lies in its MBEC-to-MIC ratio . Traditional antibiotics like Ciprofloxacin often require 100x to 1000x their MIC to eradicate biofilms. In contrast, methoxy-substituted cinnamic acids demonstrate MBEC values that are remarkably close to their MIC values, indicating potent anti-sessile cell activity[1][4].

Table 1: Comparative Antimicrobial Performance

CompoundTarget OrganismMIC (µg/mL)MBEC (µg/mL)Primary Mode of Action
(E)-3-(2,6-dimethoxyphenyl)acrylic acid S. aureus (MRSA)1,000 - 2,5002,500 - 5,000Membrane disruption & QS inhibition
2,3-Dimethoxycinnamic acid C. violaceum> 500~ 1,500QS Inhibition (Violacein reduction)[2]
Cinnamic acid (Unsubstituted) S. aureus2,500 - 5,000> 10,000Weak membrane permeabilization
Ampicillin (Standard) S. aureus (Susceptible)0.5 - 2.0> 500Peptidoglycan synthesis inhibition
Ciprofloxacin (Standard) P. aeruginosa0.25 - 1.0> 250DNA Gyrase inhibition

Note: Data synthesized from benchmark studies on cinnamic acid derivatives and standard antibiotic resistance profiles[1][2][4].

Experimental Protocols: Validating MIC and MBEC

To ensure reproducibility and scientific integrity, the following self-validating protocols must be utilized when benchmarking E-2,6-DMCA. These methodologies explain the causality behind each experimental choice to prevent false positives caused by the compound's specific chemical nature.

Protocol A: Broth Microdilution Assay for MIC Determination (CLSI Standards)
  • Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The precise concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical; variations can artificially alter the permeability of the bacterial outer membrane, skewing the MIC.

  • Compound Solubilization : Dissolve E-2,6-DMCA in 100% DMSO to create a 100 mg/mL stock, then perform serial dilutions in CAMHB. Causality: E-2,6-DMCA is highly lipophilic. However, the final concentration of DMSO in the 96-well plate must not exceed 1% v/v to prevent solvent-induced bacteriostasis, which acts as a confounding variable.

  • Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 to achieve a final well concentration of 5 × 10⁵ CFU/mL. Causality: Maintaining this exact inoculum size prevents the "inoculum effect," where an overabundance of cells depletes the active compound, yielding an artificially high MIC.

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin dye and incubate for an additional 2 hours. Causality: Because E-2,6-DMCA can precipitate and cause optical cloudiness (mimicking bacterial growth at OD₆₀₀), Resazurin acts as an objective metabolic indicator. It shifts from blue to pink only in the presence of actively respiring cells.

Protocol B: Crystal Violet Assay for Biofilm Eradication (MBEC)
  • Biofilm Cultivation : Grow biofilms in a 96-well flat-bottom polystyrene plate for 48 hours without agitation.

  • Planktonic Removal : Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: This ensures that only strongly adhered sessile (biofilm) cells remain. Failing to wash thoroughly will result in the compound acting on easily killed planktonic cells, generating a falsely potent MBEC.

  • Compound Challenge : Add E-2,6-DMCA at varying concentrations (diluted in fresh media) to the mature biofilms and incubate for 24 hours.

  • Staining and Quantification : Fix the biofilm with methanol, stain with 0.1% Crystal Violet for 15 minutes, wash, and solubilize the bound dye with 33% glacial acetic acid. Measure absorbance at OD₅₉₀. Causality: Acetic acid effectively releases the dye trapped within the complex extracellular polymeric substance (EPS) matrix, allowing for an accurate quantitative comparison of remaining biomass.

Workflow S1 Compound Preparation (Serial Dilution in DMSO/Broth) S3 96-Well Plate Co-incubation (18-24h at 37°C) S1->S3 S2 Bacterial Inoculum (Standardized to 5x10^5 CFU/mL) S2->S3 S4 Metabolic Dye (Resazurin) Measurement for MIC S3->S4 Assess planktonic growth S5 Crystal Violet Staining for MBEC Determination S3->S5 Assess biofilm mass S6 Data Analysis & Benchmarking S4->S6 S5->S6

Diagram 2: Standardized high-throughput workflow for determining MIC and MBEC benchmarking values.

Comparative Analysis & Future Directions

When benchmarking E-2,6-DMCA against traditional alternatives, the narrative shifts from simple "growth inhibition" to "virulence attenuation." While compounds like Ampicillin and Ciprofloxacin boast sub-microgram MICs, their efficacy plummets when faced with mature biofilms.

Conversely, the dimethoxy substitutions on E-2,6-DMCA grant it exceptional membrane-penetrating capabilities. This makes it a highly attractive candidate not necessarily as a standalone monotherapy, but as an adjuvant . Co-administering E-2,6-DMCA with a standard antibiotic could theoretically dismantle the biofilm architecture and suppress Quorum Sensing, thereby re-sensitizing resistant strains to legacy drugs. Future drug development should focus on synthesizing ultrashort peptide derivatives of E-2,6-DMCA to further lower its absolute MIC while preserving its potent anti-biofilm properties[1].

References

  • Source: nih.
  • Title: (PDF)
  • Source: mdpi.
  • Source: qub.ac.

Sources

Safety Operating Guide

Navigating the Disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the nuanced world of drug development and chemical synthesis, the proper handling and disposal of novel compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a compound often utilized as a building block in the synthesis of complex organic molecules. By understanding the inherent chemical properties and potential hazards, laboratory personnel can ensure that its disposal is conducted in a manner that is both safe and compliant with regulatory standards.

Hazard Assessment and Characterization

(E)-3-(2,6-dimethoxyphenyl)acrylic acid, while not extensively characterized in publicly available safety data sheets (SDS), belongs to the family of substituted cinnamic acids and acrylic acid derivatives. Based on the hazard profiles of structurally similar compounds, such as 2,3-dimethoxycinnamic acid and acrylic acid itself, a cautious approach to its handling and disposal is warranted.[1][2]

Key Hazard Considerations:

  • Irritation: Like many acrylic acid derivatives, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system.[1][3] Direct contact should be avoided.

  • Reactivity: While generally stable, acrylic acids can undergo polymerization, sometimes vigorously, if exposed to heat, light, or incompatible materials.[2][4]

A summary of the likely hazard classifications, based on related compounds, is presented in the table below.

Hazard ClassificationAnticipated for (E)-3-(2,6-dimethoxyphenyl)acrylic acidRationale
Skin Corrosion/IrritationCategory 2 (Irritant)Based on data for similar dimethoxycinnamic acids.[1]
Serious Eye Damage/IrritationCategory 2A (Irritant)Consistent with related acrylic acid derivatives.[1]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)A common hazard for powdered organic acids.[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling (E)-3-(2,6-dimethoxyphenyl)acrylic acid for any purpose, including disposal, laboratory personnel must be equipped with the appropriate personal protective equipment.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.

All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated waste container.[6] Avoid creating dust. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to absorb the liquid before placing it in the waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic acid is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Protocol:

  • Waste Identification and Segregation:

    • (E)-3-(2,6-dimethoxyphenyl)acrylic acid waste should be collected in a dedicated, properly labeled hazardous waste container.

    • This waste stream should be segregated from other, incompatible waste types. Specifically, keep it separate from strong bases, oxidizing agents, and peroxides to prevent potentially hazardous reactions.[2]

  • Container Selection and Labeling:

    • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(E)-3-(2,6-dimethoxyphenyl)acrylic acid," and an approximate concentration if in solution.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

  • Arranging for Disposal:

    • Once the waste container is nearly full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.

    • Follow all institutional procedures for waste collection requests. The final disposal will be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

DisposalWorkflow start Waste Generated: (E)-3-(2,6-dimethoxyphenyl)acrylic acid is_solid Is the waste a solid or in solution? start->is_solid collect_solid Collect in a dedicated, labeled solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a dedicated, labeled liquid waste container. is_solid->collect_liquid Solution segregate Segregate from incompatible materials (bases, oxidizers). collect_solid->segregate collect_liquid->segregate store Store in a designated satellite accumulation area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs

Caption: Decision workflow for the disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, thereby upholding the principles of laboratory safety and regulatory compliance.

References

  • AiFChem, an Xtalpi Company. (n.d.). (E)-3-(2,6-Dimethoxyphenyl)acrylic acid 97%.
  • Angene Chemical. (2025, January 11). Safety Data Sheet: 3-(2-Methoxyphenyl)acrylic acid.
  • COSMO BEAUTY CO.,LTD. (2017, February 9).
  • Sigma-Aldrich. (2025, November 6).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2,3-Dimethoxycinnamic acid, predominantly trans.
  • Sigma-Aldrich. (2025, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology, Inc. (2019, April 16).
  • ThermoFisher Scientific. (2025, October 6). Safety Data Sheet: 2,3-Dimethoxycinnamic acid, predominantly trans.
  • ABX advanced biochemical compounds. (2012, April 20).
  • NextSDS. (n.d.).
  • Merck. (n.d.).
  • Thermo Fisher Scientific. (2018, October).
  • BASF. (2025, September 30).

Sources

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